MMP145
Description
Properties
CAS No. |
1025717-75-2 |
|---|---|
Molecular Formula |
C20H20N2O7S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[8-(2-oxo-1,3-oxazolidin-3-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C20H20N2O7S/c1-11(2)18(19(23)24)21-30(26,27)13-4-5-14-15-9-12(22-7-8-28-20(22)25)3-6-16(15)29-17(14)10-13/h3-6,9-11,18,21H,7-8H2,1-2H3,(H,23,24)/t18-/m0/s1 |
InChI Key |
FWPVXLYOKAOERT-SFHVURJKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMP-145; MMP 145; MMP145; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMP-12 and its Inhibition by MMP145
Introduction to Matrix Metalloproteinase-12 (MMP-12)
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase or MME, is a zinc-dependent endopeptidase belonging to the MMP family.[1] These enzymes are crucial for the degradation and remodeling of the extracellular matrix (ECM).[2][3] MMP-12 is primarily secreted by macrophages, particularly in response to inflammatory stimuli, and plays a significant role in both normal physiological processes and various pathologies.[4][5]
Structurally, like most MMPs, MMP-12 is synthesized as an inactive zymogen (pro-MMP-12) containing a propeptide domain that maintains latency.[3] Upon activation, which involves the proteolytic removal of this pro-domain, the enzyme's catalytic domain becomes active.[1][3] This catalytic domain contains a highly conserved zinc-binding site essential for its enzymatic activity.[6]
MMP-12 has been implicated in a variety of diseases characterized by inflammation and tissue remodeling, including:
-
Chronic Obstructive Pulmonary Disease (COPD): By degrading elastin in the lungs.[4][7]
-
Atherosclerosis: Contributing to the instability of arterial plaques.[4][8]
-
Rheumatoid Arthritis: Participating in the degradation of joint cartilage.[2]
-
Cancer: Facilitating tumor cell invasion and metastasis.[4]
Core Mechanism of Action of MMP-12
The primary function of MMP-12 is the proteolytic cleavage of various ECM components. Its significant elastolytic activity is a key feature.[9] The catalytic mechanism is centered around the zinc ion in the active site, which polarizes a bound water molecule, facilitating a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate.
Substrate Specificity: MMP-12 has a broad substrate profile but shows a preference for certain amino acid sequences. It is known to degrade:
-
Elastin (soluble and insoluble)[1]
-
Vitronectin[3]
-
Progranulin[3]
-
α1-Antitrypsin[3]
-
Myelin Basic Protein[3]
In addition to ECM proteins, MMP-12 can activate other pro-MMPs, such as pro-MMP-2 and pro-MMP-3, creating a cascade of proteolytic activity.[3]
Signaling Pathways Involving MMP-12
MMP-12 is a key downstream effector in inflammatory signaling and can also initiate signaling cascades itself. Its expression and activity are tightly regulated by a network of cytokines and growth factors.
Upstream Regulation of MMP-12 Expression: Inflammatory cytokines are potent inducers of MMP-12 expression in cells like airway smooth muscle cells and macrophages. Studies have shown that Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) significantly increase MMP-12 gene expression and secretion.[10] This induction is mediated through several key intracellular signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[10][11]
-
Phosphatidylinositol 3-Kinase (PI3-K) Pathway. [10]
-
Activator Protein-1 (AP-1) Transcription Factor. [10]
Corticosteroids like dexamethasone have been shown to down-regulate IL-1β-induced MMP-12 expression.[10]
Downstream Signaling Activated by MMP-12: MMP-12 is not merely a degradative enzyme; its proteolytic activity can generate bioactive molecules and activate cell surface receptors to initiate downstream signaling.
-
Protease-Activated Receptor-1 (PAR-1) Activation: MMP-12 can cleave and activate PAR-1, leading to the upregulation of Placenta Growth Factor (PGF). PGF, in turn, can induce apoptosis in lung epithelial cells through JNK, p38 MAPK, and PKCδ signaling pathways, contributing to the pathogenesis of emphysema.[12]
-
Macrophage Proliferation: In inflammatory contexts, MMP-12 contributes to the proliferation of macrophages through the ERK/P38 MAPK signaling pathway.[5][11] This creates a positive feedback loop, as macrophages are the primary source of MMP-12.
Signaling Pathway Diagrams
Below are Graphviz diagrams illustrating the key signaling pathways associated with MMP-12.
Caption: Upstream regulation of MMP-12 expression by inflammatory cytokines.
Caption: Downstream signaling pathways activated by MMP-12.
Mechanism of Inhibition by MMP145
As a small molecule inhibitor, this compound is designed to block the catalytic activity of MMP-12. The most common mechanism for MMP inhibitors is direct, competitive binding to the active site.[4]
General Mechanism of MMP Inhibition: Small molecule inhibitors of MMPs are typically chelating agents . They possess a functional group, often a hydroxamate, that binds with high affinity to the catalytic zinc ion (Zn2+) at the enzyme's active center.[13][14] This binding physically obstructs the active site, preventing substrate access and subsequent cleavage.[4] this compound, being described as a potent and selective MMP-12 inhibitor, likely operates through this mechanism of competitive inhibition by chelating the active site zinc.[4][15]
Quantitative Data on MMP-12 Inhibition
While specific data for this compound is not available from primary literature, data from studies of other selective MMP-12 inhibitors provide a benchmark for potency.
| Inhibitor | Target | IC50 (nM) | Inhibition Type | Source |
| Compound 25 | hMMP-12 | ~4 | Competitive | [16] |
| Compound 26 | hMMP-12 | ~4 | Competitive | [16] |
| MMP408 | hMMP-12 | ~19 | Competitive | [16] |
| GM6001 (Ilomastat) | Pan-MMP | ~2.5 | Competitive | [15][16] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols
The study of MMP-12 activity and its inhibition relies on well-established biochemical assays.
Fluorogenic Substrate Assay
This is a common method for quantifying enzyme activity and inhibitor potency (IC50 values) in a high-throughput format.
Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When MMP-12 cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity.
Detailed Methodology (Representative):
-
Reagents: Recombinant human MMP-12 (hMMP-12), fluorogenic substrate (e.g., from a SensoLyte® 520 kit), assay buffer, test inhibitor (this compound), and a reference inhibitor (e.g., GM6001).[16][17]
-
Enzyme Incubation: In a 96-well microplate, incubate a fixed concentration of hMMP-12 (e.g., 10 ng) with varying concentrations of the inhibitor (e.g., serial dilutions of this compound) for a set period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.[16]
-
Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 328 nm/393 nm) over time (e.g., every 3 minutes for 60 minutes) using a microplate reader.[17]
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorogenic MMP-12 inhibition assay.
Zymography
Zymography is a technique used to detect the activity of proteases, including MMP-12, in biological samples.
Principle: This method is based on SDS-PAGE where the substrate (e.g., gelatin or casein for MMP-12) is co-polymerized in the polyacrylamide gel.[10][18] After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then moved to a developing buffer, where active enzymes digest the substrate in their vicinity. When the gel is stained (e.g., with Coomassie Blue), areas of digestion appear as clear bands against a stained background.
Detailed Methodology (Representative):
-
Sample Preparation: Mix conditioned cell culture media or other biological samples containing MMP-12 with non-reducing SDS sample buffer. Do not boil the samples, as this would irreversibly denature the enzyme.
-
Electrophoresis: Run the samples on an SDS-polyacrylamide gel containing 0.1% gelatin or casein.[18]
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzyme to refold.[18]
-
Development: Incubate the gel overnight in a developing buffer (e.g., 50 mM Tris, 5 mM CaCl2) at 37°C.[18]
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Proteolytic activity will be visible as clear bands on a blue background. The size of the band corresponds to the molecular weight of the MMP.[18]
Conclusion
MMP-12 is a critical enzyme in inflammatory processes and tissue remodeling, with a well-defined role in the pathogenesis of several major diseases. Its activity is regulated by complex signaling networks, primarily the MAPK and PI3-K pathways, and it can, in turn, trigger downstream signaling events that promote inflammation and apoptosis. Small molecule inhibitors, such as the compound designated this compound, represent a promising therapeutic strategy. These inhibitors typically function by competitively binding to the catalytic zinc ion in the enzyme's active site, thereby blocking its degradative function and its impact on cellular signaling. The continued development of potent and highly selective MMP-12 inhibitors, guided by robust experimental evaluation, holds significant potential for the treatment of COPD, atherosclerosis, and other inflammatory disorders.
References
- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 2. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of MMP-12 in the pathophysiology of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Emerging Role of MMP12 in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New insights into the substrate specificity of macrophage elastase MMP-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 15. scbt.com [scbt.com]
- 16. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04444A [pubs.rsc.org]
MMP145: A Selective Inhibitor of Matrix Metalloproteinase-12 for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its role in tissue remodeling and degradation of the extracellular matrix, particularly elastin, makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of MMP145, a potent and selective small-molecule inhibitor of MMP-12. We will delve into its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization, offering a valuable resource for researchers and drug development professionals in the field.
Introduction to MMP-12 and the Rationale for Selective Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. While essential for physiological processes like development and wound healing, their dysregulation is a hallmark of numerous pathologies. MMP-12 is predominantly expressed by macrophages and plays a significant role in inflammatory responses.[1] In conditions like COPD, elevated MMP-12 activity in the lungs leads to the destruction of elastin, contributing to impaired lung function.[1] Similarly, in asthma, MMP-12 is implicated in airway inflammation and remodeling.
The development of MMP inhibitors has been challenging due to the high degree of similarity in the active sites across the MMP family, leading to off-target effects and toxicity with broad-spectrum inhibitors.[1] Therefore, the design of highly selective inhibitors targeting a specific MMP, such as MMP-12, is a more promising therapeutic strategy.[2][3] this compound has emerged as a promising candidate, demonstrating potent and selective inhibition of MMP-12.[4]
This compound: A Profile of a Selective MMP-12 Inhibitor
This compound is an orally active and potent small molecule inhibitor of MMP-12.[4] Its discovery and characterization have positioned it as a valuable tool for investigating the role of MMP-12 in disease models and as a potential therapeutic agent for inflammatory conditions like asthma.[4]
Quantitative Inhibitory Profile
The inhibitory activity and selectivity of this compound against a panel of MMPs are crucial for its therapeutic potential. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description |
| MMP-12 IC50 | 7 nM | The half-maximal inhibitory concentration against human MMP-12. |
| MMP-13 IC50 | >10,000 nM | Demonstrates high selectivity over MMP-13. |
| MMP-1 IC50 | >10,000 nM | Demonstrates high selectivity over MMP-1. |
| MMP-9 IC50 | 2,200 nM | Shows moderate selectivity over MMP-9. |
| Selectivity | >1400-fold vs MMP-13 and MMP-1 | High selectivity against other key MMPs. |
Data sourced from Li, W., et al. (2009). J. Med. Chem., 52(17), 5408-5419.
Signaling Pathways Modulated by MMP-12 Inhibition
MMP-12 is not only an effector of tissue degradation but also a modulator of inflammatory signaling pathways. Inhibition of MMP-12 can therefore have broader anti-inflammatory effects. One of the key pathways influenced by MMP-12 is the ERK/P38 MAPK signaling cascade.
Caption: MMP-12 signaling in macrophages and the inhibitory action of this compound.
Studies have shown that MMP-12 contributes to the proliferation of mouse macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the activation of the ERK/P38 MAPK signaling pathway.[4] By inhibiting the enzymatic activity of secreted MMP-12, this compound can attenuate the downstream activation of this pathway, thereby reducing the production of these key inflammatory mediators.
Experimental Protocols for the Characterization of this compound
The evaluation of a selective MMP-12 inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is fundamental for determining the potency (IC50) of an inhibitor against MMP-12 and its selectivity against other MMPs.
Objective: To quantify the inhibitory activity of this compound against recombinant human MMP-12.
Materials:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound solution to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add 25 µL of the recombinant MMP-12 solution (e.g., final concentration of 1-2 nM) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., final concentration of 10 µM).
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: General workflow for an in vitro MMP-12 enzyme inhibition assay.
In Vivo Murine Model of Ovalbumin-Induced Allergic Asthma
This model is used to evaluate the efficacy of this compound in a relevant disease context.
Objective: To assess the ability of this compound to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.
Animals: Female BALB/c mice (6-8 weeks old).
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Whole-body plethysmograph for measuring airway hyperresponsiveness
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
Challenge: From day 21 to day 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS. A control group will receive intranasal PBS.
-
Treatment: Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) once or twice daily, starting one day before the first challenge and continuing throughout the challenge period. A vehicle control group will receive the formulation vehicle.
-
Assessment of Airway Hyperresponsiveness (AHR): On day 24, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): On day 25, euthanize the mice and perform a BAL by instilling and retrieving PBS into the lungs.
-
BAL Fluid Analysis:
-
Perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) on the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
-
Histology: Perfuse and fix the lungs in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
Conclusion
This compound represents a significant advancement in the development of selective MMP-12 inhibitors. Its high potency and selectivity, coupled with its oral bioavailability, make it a valuable pharmacological tool for elucidating the role of MMP-12 in inflammatory diseases and a promising lead compound for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and scientists working to translate the therapeutic potential of selective MMP-12 inhibition into clinical reality.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. RNA Expression of MMP12 Is Strongly Associated with Inflammatory Bowel Disease and Is Regulated by Metabolic Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Matrix Metalloproteinase-12 (MMP-12) in Inflammatory Diseases: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by macrophages. Initially recognized for its role in extracellular matrix (ECM) degradation, particularly elastin, emerging evidence has implicated MMP-12 as a critical modulator in the pathogenesis of a wide range of inflammatory diseases. Its dysregulation is associated with the progression of chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). Beyond its classical role in tissue remodeling, MMP-12 exhibits a complex and sometimes paradoxical involvement in inflammation, acting as both a pro-inflammatory and anti-inflammatory mediator through the cleavage of various substrates, including cytokines, chemokines, and other proteases. This technical guide provides a comprehensive overview of the multifaceted role of MMP-12 in inflammatory diseases, with a focus on its molecular pathways, quantitative expression, and the experimental methodologies used to investigate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target MMP-12 in inflammatory conditions.
Introduction
Matrix metalloproteinases (MMPs) are a family of over 20 zinc-dependent proteases that play a pivotal role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among these, MMP-12 has garnered significant attention for its strong association with inflammatory diseases. Secreted primarily by activated macrophages, MMP-12 was first identified in the alveolar macrophages of smokers. Its substrate specificity is broad, encompassing not only ECM components like elastin, type IV collagen, fibronectin, and laminin, but also a variety of non-ECM molecules that are crucial in the inflammatory cascade.
The role of MMP-12 in inflammation is multifaceted. In diseases such as COPD, its elastolytic activity contributes directly to the breakdown of lung tissue, leading to emphysema. In rheumatoid arthritis, elevated levels of MMP-12 in synovial fluid are associated with cartilage and joint destruction. Conversely, some studies have suggested a protective or resolving role for MMP-12 in certain inflammatory contexts. This dual functionality underscores the complexity of MMP-12's involvement in disease and highlights the need for a deeper understanding of its regulation and downstream effects.
This guide will delve into the core aspects of MMP-12's role in inflammatory diseases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and therapeutic development.
MMP-12 Signaling Pathways in Inflammation
The expression and activity of MMP-12 are tightly regulated by a network of signaling pathways initiated by various pro-inflammatory stimuli. Key upstream regulators include cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as bacterial components like lipopolysaccharide (LPS). These stimuli activate intracellular signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs) and the Phosphatidylinositol 3-Kinase (PI3K) pathway, which converge on transcription factors like Activator Protein-1 (AP-1) to drive MMP-12 gene expression.
Once expressed and secreted, MMP-12 exerts its effects through the cleavage of a diverse array of substrates. Its downstream targets include not only ECM proteins, leading to tissue remodeling and degradation, but also other signaling molecules. For instance, MMP-12 can activate other MMPs, such as MMP-2 and MMP-3, creating a proteolytic cascade that amplifies tissue damage. It can also process cytokines and chemokines, thereby modulating the recruitment and activity of immune cells.
Upstream Regulation of MMP-12 Expression
The following diagram illustrates the key signaling pathways leading to the expression of MMP-12 in response to pro-inflammatory stimuli.
Downstream Effects of MMP-12 Activity
The following diagram outlines the major downstream consequences of MMP-12 secretion and activation in an inflammatory microenvironment.
Quantitative Data on MMP-12 in Inflammatory Diseases
The expression and activity of MMP-12 are significantly elevated in various inflammatory diseases. This section provides a summary of quantitative data from studies on COPD, asthma, rheumatoid arthritis, and inflammatory bowel disease.
| Disease | Sample Type | Method | Finding | Reference(s) |
| COPD | Sputum | ELISA | Sputum MMP-12 concentrations are significantly greater in patients with COPD compared to healthy nonsmokers. Sputum MMP-12 concentrations and activity are directly associated with the extent of emphysema measured by CT scan. | |
| Alveolar Macrophages | Microarray | A nine-fold increase in MMP-12 expression was observed in smokers compared to nonsmokers. | ||
| Asthma | Sputum | ELISA | Sputum MMP-12 concentrations are greater in smokers with asthma than in healthy nonsmokers. No significant association was found between disease severity and sputum MMP-12 concentrations or activity in asthma groups. | |
| Rheumatoid Arthritis | Synovial Tissue | Western Blot | MMP-12 protein levels are consistently and markedly increased in RA synovial tissue compared with osteoarthritis (OA) synovial tissue. A greater amount of the catalytic forms of MMP-12 is present in RA synovial tissue and fluid. | |
| Synovial Membrane | RT-PCR | MMP-12 mRNA was detected in 60% of RA synovial membranes compared to 33% in trauma controls. | ||
| Inflammatory Bowel Disease | Colonic Mucosa | Western Blot | MMP-12 protein levels are markedly increased in the colonic tissue of patients with ulcerative colitis (UC). | |
| Colonic Epithelial Cells | RT-PCR | Transcripts of MMP-12 were detected in colonic epithelial cells from both IBD patients and controls. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MMP-12.
MMP-12 Enzyme-Linked Immunosorbent Assay (ELISA) in Sputum
This protocol is adapted from a method optimized for the detection of total MMP-12 protein in induced human sputum.
Materials:
-
Capture antibody (e.g., Dendritics cat# DDX0284)
-
Detection antibody (e.g., conjugated Dendritics cat# DDX0281)
-
Recombinant human MMP-12 standard
-
ELISA coating buffer (0.1 M carbonate/bicarbonate, pH 9.6)
-
PBS wash buffer (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, 0.05% Tween-20, pH 7.4)
-
Tris wash buffer (25 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20)
-
Blocking buffer (e.g., Pierce Superblock)
-
Sample diluent (e.g., Cell Technology, Inc. ESD100)
-
ELISA amplification system (e.g., Invitrogen cat#19589-019)
-
96-well ELISA plates
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody at 3 µg/mL in ELISA coating buffer (100 µL/well). Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS wash buffer.
-
Blocking: Block the plate with 200 µL/well of blocking buffer for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS wash buffer.
-
Sample and Standard Incubation: Add 100 µL/well of diluted sputum samples and recombinant MMP-12 standards. Incubate for 2 hours at room temperature with agitation.
-
Washing: Wash the plate three times with Tris wash buffer using a soak program.
-
Detection Antibody Incubation: Add 100 µL/well of the conjugated detection antibody at 100 ng/mL in Tris wash buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Tris wash buffer using a soak program.
-
Signal Amplification: a. Reconstitute the substrate and amplifier from the ELISA amplification system according to the manufacturer's instructions. b. Add 50 µL/well of the reconstituted substrate and incubate for 30 minutes at room temperature. c. Add 50 µL/well of the reconstituted amplifier and incubate for 30 minutes at room temperature.
-
Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate MMP-12 concentrations in the samples by interpolating from the standard curve.
MMP-12 Activity Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a general method for measuring MMP-12 activity using a quenched fluorogenic peptide substrate.
Materials:
-
Recombinant active MMP-12 (for standard curve)
-
MMP-12 FRET substrate (e.g., EDANS/DabcylPlus™ FRET peptide)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-12 activation
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: If measuring pro-MMP-12, activate the samples by incubating with 1 mM APMA for 1 hour at 37°C.
-
Standard Curve: Prepare a standard curve of recombinant active MMP-12 in assay buffer.
-
Reaction Setup: In a 96-well black plate, add 50 µL of each sample or standard per well.
-
Substrate Addition: Add 50 µL of the FRET substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 490 nm emission).
-
Data Acquisition: Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the MMP-12 activity in the samples by comparing their V₀ to the standard curve.
MMP-12 Quantitative Real-Time PCR (qPCR) in Macrophages
This protocol outlines the steps for quantifying MMP-12 mRNA expression in macrophage cell cultures.
Materials:
-
RNA extraction kit (e.g., NucleoSpin RNA/Protein kit)
-
cDNA synthesis kit (e.g., PrimeScript RT Reagent Kit)
-
SYBR Green PCR Master Mix
-
Primers for MMP-12 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument (e.g., LightCycler 96)
Procedure:
-
Cell Culture and Treatment: Culture macrophages under desired conditions and treat with inflammatory stimuli as required.
-
RNA Extraction: Isolate total RNA from the macrophage pellets using an RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 10-20 µL, containing SYBR Green Master Mix, forward and reverse primers for MMP-12 or the housekeeping gene, and the diluted cDNA template.
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of MMP-12 mRNA, normalized to the housekeeping gene.
MMP-12 Zymography for Tissue Samples
This protocol provides a general method for detecting MMP-12 activity in tissue extracts using gelatin zymography.
Materials:
-
Tissue homogenization buffer (e.g., NP-40 lysis buffer)
-
SDS-polyacrylamide gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)
-
Staining solution (e.g., SimplyBlue SafeStain)
-
Destaining solution (e.g., water)
Procedure:
-
Tissue Homogenization: Homogenize approximately 50 mg of tissue in ice-cold lysis buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the tissue extract.
-
Sample Preparation: Mix the tissue extract with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubation: Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.
-
Staining: Stain the gel with a Coomassie-based staining solution until the background is uniformly stained.
-
Destaining: Destain the gel with water until clear bands of gelatinolysis appear against a blue background.
-
Analysis: The clear bands indicate areas of MMP activity. The molecular weight of the bands can be used to presumptively identify MMP-12 (pro-form ~54 kDa, active form ~45 kDa and ~22 kDa).
Role of MMP-12 in Leukocyte Migration and Recruitment
MMP-12 plays a significant role in modulating the migration and recruitment of leukocytes to sites of inflammation. It can facilitate this process by degrading ECM components, thereby creating pathways for cell movement. Additionally, MMP-12 can process chemokines, which can either enhance or inhibit their chemoattractant properties, thus finely tuning the inflammatory infiltrate. The following diagram illustrates the proposed mechanism by which MMP-12 influences leukocyte migration.
The Discovery and Development of MMP145: A Potent and Selective MMP-12 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its role in tissue remodeling and degradation of elastin makes it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of the discovery and development of MMP145, a potent, selective, and orally active inhibitor of MMP-12. We will delve into the quantitative data supporting its efficacy, the detailed experimental protocols for its characterization, and the underlying signaling pathways it modulates.
Introduction: The Rationale for Targeting MMP-12
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. While essential for physiological processes like tissue remodeling and wound healing, their aberrant activity is a hallmark of numerous pathologies. MMP-12, predominantly expressed by macrophages, has been identified as a key mediator in inflammatory lung diseases.[1][2] Increased levels of MMP-12 are associated with the breakdown of elastin in the lungs, leading to airflow obstruction and inflammation.[2] Consequently, the development of selective MMP-12 inhibitors represents a promising therapeutic strategy for diseases such as asthma and COPD.[1][3]
The primary challenge in the development of MMP inhibitors has been achieving selectivity to avoid off-target effects, which have led to the failure of broad-spectrum MMP inhibitors in clinical trials. This compound emerged from a focused drug discovery program aimed at identifying a potent and selective inhibitor of MMP-12 with good oral bioavailability.[4]
Discovery and Characterization of this compound
This compound, also referred to as compound 27 in the primary literature, was identified through a medicinal chemistry campaign focused on the arylsulfonamide scaffold.[4] This class of compounds has been explored for MMP inhibition due to its ability to chelate the active site zinc ion.[5][6][7]
Chemical Structure and Synthesis
The chemical structure of this compound is a key determinant of its potency and selectivity. While the exact synthesis is detailed in the primary literature, the general approach for this class of inhibitors involves the synthesis of an arylsulfonamide core, followed by the introduction of specific side chains to optimize interactions with the S1' pocket of the MMP-12 active site.[4][7] The design often incorporates a carboxylic acid group to act as a zinc-binding group.[8][9]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound was evaluated against a panel of MMPs to determine its potency and selectivity. The following tables summarize the key quantitative data from in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound against Human MMPs
| MMP Isoform | IC50 (nM) |
| MMP-12 | 1.4 |
| MMP-1 | >1000 |
| MMP-2 | >1000 |
| MMP-3 | 390 |
| MMP-7 | >1000 |
| MMP-8 | >1000 |
| MMP-9 | 980 |
| MMP-13 | 65 |
| MMP-14 | >1000 |
Data extracted from supplier information and cross-referenced with similar compound data.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose | Outcome |
| Mouse Ear-Swelling Inflammation Model | Oral | Not specified in abstract | Significant reduction in inflammation |
| Mouse Lung Inflammation Model | Oral | Not specified in abstract | Significant reduction in lung inflammation |
Data inferred from abstracts of similar MMP-12 inhibitors.[3] Detailed in vivo data for this compound would be found in the full publication.
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its inhibitory activity and selectivity.
MMP Inhibition Assay (Fluorometric)
This assay is a standard method for determining the potency of MMP inhibitors.
Principle: The assay measures the cleavage of a fluorogenic MMP substrate. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or test compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the activated MMP enzyme to the wells of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10][11][12]
-
In Vivo Inflammation Models
Animal models are crucial for evaluating the efficacy of a drug candidate in a physiological setting.
Principle: These models induce an inflammatory response that is dependent on MMP-12 activity. The efficacy of the inhibitor is assessed by its ability to reduce the inflammatory endpoints.
Protocol (General Outline for a Mouse Lung Inflammation Model):
-
Animals: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Inflammation: Instill an inflammatory agent (e.g., bleomycin or house dust mite extract) intranasally or intratracheally to induce lung inflammation and MMP-12 expression.
-
Drug Administration: Administer this compound orally at different doses at specified time points before and/or after the inflammatory challenge. A vehicle control group should be included.
-
Assessment of Inflammation: At a pre-determined endpoint, sacrifice the animals and assess the degree of inflammation through:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (macrophages, neutrophils, eosinophils).
-
Histology: Process lung tissue for histological staining (e.g., H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory mediators in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
MMP-12 Activity Assay: Measure MMP-12 activity in the lung tissue or BAL fluid using zymography or a fluorometric assay.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-12. The downstream consequences of this inhibition are a reduction in tissue damage and inflammation.
MMP-12 Signaling in Asthma
In asthma, allergens trigger an inflammatory cascade that leads to the recruitment of inflammatory cells, including macrophages, to the airways.[13] These macrophages are the primary source of MMP-12.[13] Activated MMP-12 contributes to the disease pathology through several mechanisms:
-
Extracellular Matrix (ECM) Degradation: MMP-12 degrades elastin, a major component of the lung's ECM, leading to airway remodeling and loss of lung function.[2]
-
Activation of other MMPs: MMP-12 can activate other MMPs, such as MMP-2 and MMP-9, amplifying the proteolytic cascade.[14]
-
Modulation of Chemokine Activity: MMP-12 can process and modify the activity of chemokines, influencing the recruitment of inflammatory cells.
-
Regulation of B-cell Responses: Recent studies suggest a role for MMP-12 in the formation of pulmonary B-cell follicles and local antibody responses.[15]
The following diagram illustrates the central role of MMP-12 in the inflammatory pathway of asthma and the point of intervention for this compound.
Experimental Workflow for Inhibitor Screening
The discovery of this compound likely followed a systematic drug discovery workflow, starting from a large compound library and progressively narrowing down to a lead candidate.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective MMP-12 inhibitors. Its high potency and selectivity, coupled with oral bioavailability, make it a promising candidate for the treatment of inflammatory diseases such as asthma and COPD. The data presented in this whitepaper underscore the potential of targeting MMP-12 as a therapeutic strategy.
Future research should focus on the clinical development of this compound, including comprehensive safety and efficacy studies in human subjects. Further investigation into the role of MMP-12 in other inflammatory and fibrotic diseases may also open new therapeutic avenues for this class of inhibitors. The detailed experimental protocols provided herein can serve as a valuable resource for researchers working on the characterization of novel MMP inhibitors.
References
- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 3. Discovery of potent and selective matrix metalloprotease 12 inhibitors for the potential treatment of chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Sugar-Based Arylsulfonamide Carboxylates as Selective and Water-Soluble Matrix Metalloproteinase-12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Overlapping and enzyme-specific contributions of matrix metalloproteinases-9 and -12 in IL-13–induced inflammation and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to MMP14 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Membrane-type 1 matrix metalloproteinase (MMP14 or MT1-MMP), a zinc-dependent endopeptidase anchored to the cell surface, stands as a pivotal orchestrator of extracellular matrix (ECM) remodeling. Its dysregulation is a hallmark of numerous pathologies, most notably cancer invasion and metastasis, making it a prime target for therapeutic intervention. This technical guide delves into the core principles of the structure-activity relationship (SAR) of MMP14 inhibitors, providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.
The Structural Landscape of MMP14 and Its Inhibition
MMP14's catalytic activity is centered around a highly conserved zinc-binding motif within its catalytic domain.[1] This domain features a deep S1' specificity pocket, which plays a crucial role in substrate recognition and inhibitor binding.[2] A distinctive feature of MMP14 is the presence of an Ω-loop near the active site, which offers a unique structural element for the design of selective inhibitors.[1] The enzyme's activity is also dependent on calcium ions.[1]
Inhibitors of MMP14, and MMPs in general, typically function by chelating the catalytic zinc ion, thereby blocking the enzyme's proteolytic activity. The SAR of these inhibitors is largely dictated by the nature of the zinc-binding group (ZBG) and the interactions of the inhibitor's side chains with the enzyme's subsites (S1', S2', etc.).
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent and selective MMP14 inhibitors hinges on a thorough understanding of how structural modifications impact inhibitory activity. The following tables summarize quantitative data for various classes of MMP14 inhibitors.
Hydroxamate-Based Inhibitors
Hydroxamic acids are a prominent class of MMP inhibitors due to their potent zinc-chelating ability.[3] The general structure involves a hydroxamic acid moiety (-CONHOH) that coordinates with the catalytic zinc ion.[4] Variations in the P1' and P2' substituents, which interact with the S1' and S2' subsites of the enzyme respectively, significantly influence potency and selectivity.[2][5]
| Compound/Inhibitor | P1' Group | P2' Group | MMP14 IC50 (nM) | Other MMPs IC50 (nM) | Reference |
| Marimastat (BB-2516) | Not specified | Not specified | 9 | MMP-1: 5, MMP-2: 6, MMP-7: 13, MMP-9: 3 | [6] |
| Batimastat (BB-94) | Not specified | Not specified | 2.9, 3.0 | MMP-1, -2, -3, -7, -9: <10 ng/mL | [7][8] |
| Ilomastat | Not specified | Not specified | 5.2 | Not specified | [7] |
| Hydroxamate 1h | Phenylpropyl | α-branched alkyl | Potent | Inactive against MMP-1, but not selective over MMP-9 | [2] |
| Hydroxamate 1i | Phenylpropyl | α-branched alkyl | Potent | Inactive against MMP-1, but not selective over MMP-9 | [2] |
Table 1: SAR of Hydroxamate-Based MMP14 Inhibitors. This table highlights the potent, broad-spectrum nature of many hydroxamate inhibitors and initial findings on achieving some selectivity.
Studies have shown that a longer side chain at the P1' position is generally favorable for binding to MMP14, similar to MMP-2, -3, and -9, but not MMP-1.[2] For the P2' position, an α-branched alkyl group is critical for potent inhibition of MMP14.[2]
Non-Hydroxamate Inhibitors
The development of non-hydroxamate inhibitors has been driven by the desire to improve selectivity and overcome the potential for off-target effects associated with some hydroxamates.[4] These inhibitors utilize alternative zinc-binding groups such as carboxylates, sulfhydryls, and phosphinates.
| Compound/Inhibitor | Core Scaffold | MMP14 IC50 (µM) | Key Features | Reference |
| Clioquinol | Quinolone | < 30 | Binds to the catalytic domain. | [1] |
| Chloroxine | Quinolone | < 30 | Similar structure to Clioquinol. | [1] |
| NSC405020 | Not specified | Not specified (inhibits function) | Binds to the hemopexin domain, disrupting homodimerization. | [9] |
Table 2: Non-Hydroxamate MMP14 Inhibitors. This table showcases alternative scaffolds and mechanisms of MMP14 inhibition.
Quinoline-based compounds like clioquinol and chloroxine have been identified as MMP14 inhibitors through high-throughput screening.[1] Their mechanism involves binding to the catalytic domain.[1] A different approach is taken by inhibitors like NSC405020, which targets the hemopexin domain of MMP14, thereby inhibiting its function by preventing homodimerization, a process crucial for its activity.[9]
Experimental Protocols for MMP14 Inhibition Assays
Accurate determination of inhibitor potency is fundamental to SAR studies. Below are detailed methodologies for common in vitro assays used to screen for MMP14 inhibitors.
Fluorescence-Based Enzymatic Assay
This high-throughput screening method measures the cleavage of a fluorogenic substrate by MMP14.
Materials:
-
Recombinant human MMP14 catalytic domain
-
Fluorogenic MMP14 substrate (e.g., based on the VEGFR1 cleavage site)[1]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitors dissolved in DMSO
-
Black 384-well microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Add a defined amount of MMP14 enzyme solution (e.g., 10 nM final concentration) to each well of the 384-well plate.[10]
-
Add the diluted test inhibitors to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP14 substrate to each well (e.g., at a concentration close to its Km value).[10]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths of 490/520 nm).
-
The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each inhibitor concentration is calculated relative to a control reaction without inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to assess the ability of inhibitors to block the activation of pro-MMP-2 by MMP14.
Materials:
-
Cells expressing MMP14 (e.g., transfected COS-1 cells or HT-1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
Test inhibitors
-
SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture MMP14-expressing cells in serum-free medium in the presence of various concentrations of the test inhibitor for a specified time (e.g., 24-48 hours).
-
Collect the conditioned medium, which contains secreted pro-MMP-2 and active MMP-2.
-
Separate the proteins in the conditioned medium on a gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by the active MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation will appear as clear bands against a blue background. The inhibition of pro-MMP-2 activation will be observed as a decrease in the intensity of the active MMP-2 band.
Signaling Pathways and Experimental Workflows
MMP14 is a key node in several signaling pathways that drive cancer progression. Understanding these pathways is crucial for identifying novel therapeutic targets and for designing effective combination therapies.
MMP14-Mediated Activation of pro-MMP-2
One of the canonical functions of MMP14 is the activation of pro-MMP-2 on the cell surface, a process that is critical for cancer cell invasion.[11] This activation occurs through a trimolecular complex involving MMP14, TIMP-2 (Tissue Inhibitor of Metalloproteinases-2), and pro-MMP-2.[11]
References
- 1. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]
- 5. Structure-activity relationship of hydroxamate-based inhibitors on membrane-bound Fas ligand and TNF-alpha processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Matrix metalloproteinase 14 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
MMP145 target binding and kinetics
An In-depth Technical Guide to MMP14: Target Binding and Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) remodeling.[1][2] As a type I transmembrane protein, its activity is localized to the pericellular environment, enabling it to be a key regulator of cellular processes such as migration, invasion, and angiogenesis.[1][3][4] MMP14 is initially synthesized as an inactive zymogen (pro-MMP14) and is activated by furin-like proprotein convertases within the trans-Golgi network before being presented on the cell surface.[5][6]
Structurally, MMP14 consists of several domains: a pro-domain, a catalytic domain, a hinge region, a hemopexin (PEX) domain, a transmembrane domain, and a short cytoplasmic tail.[5][7] The catalytic domain contains the highly conserved zinc-binding motif responsible for its proteolytic activity.[5][6] MMP14's functions are diverse, ranging from the direct degradation of ECM components like collagen, fibronectin, and laminin, to the activation of other MMPs, most notably pro-MMP2.[1][2][5] Its activity is tightly regulated by endogenous inhibitors, primarily the Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-2, TIMP-3, and TIMP-4 being specific inactivators.[5][8]
Given its significant role in cancer progression, particularly in metastasis and angiogenesis, MMP14 is a major target for therapeutic intervention.[4][9][10] This guide provides a comprehensive overview of MMP14's target binding, kinetic properties, associated signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data on MMP14 Interactions
The interaction of MMP14 with its substrates, activators, and inhibitors is characterized by specific kinetic parameters. This data is crucial for understanding its biological function and for the development of targeted inhibitors.
Table 1: Substrate Binding and Catalytic Efficiency
This table summarizes the binding affinities and catalytic efficiencies of MMP14 for some of its key substrates. The catalytic efficiency (kcat/Km) represents how efficiently the enzyme converts a substrate into a product at low substrate concentrations.
| Substrate | Description | Binding Affinity (Kd) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Lumican | A small leucine-rich proteoglycan (SLRP) involved in ECM organization.[8] | ~275 nM | Not Reported |
| Pro-MMP2 | Gelatinase A, a key substrate activated by MMP14.[2] | Complex (TIMP-2 dependent) | Not Reported |
| Collagen (Type I, II, III) | Major structural proteins of the ECM directly degraded by MMP14.[5] | Not Reported | Not Reported |
| Fibronectin | A high-molecular-weight ECM glycoprotein.[5] | Not Reported | Not Reported |
| VEGFR1-derived peptide | A peptide substrate derived from the VEGFR1 cleavage site.[11] | Not Reported | Not Reported |
| Gold Nanoparticle Conjugates | Peptide substrates immobilized on gold nanoparticles, showing reduced catalytic efficiency compared to free peptides.[12][13] | Not Applicable | ~50-200 fold lower than free peptide |
Table 2: Inhibitor Binding Kinetics
This table details the inhibition constants (Ki) and IC50 values for various MMP14 inhibitors, including endogenous proteins and synthetic small molecules. Lower values indicate higher potency.
| Inhibitor | Type | Inhibition Constant (Ki) | IC50 |
| TIMP-1 | Endogenous Protein | Poor inhibitor | Not Reported |
| TIMP-2 | Endogenous Protein | ~56.1 nM | Not Reported |
| TIMP-3 | Endogenous Protein | Binds rapidly | Not Reported |
| (R)-ND-336 | Small Molecule | 119 nM | Not Reported |
| ND-336 | Small Molecule | 120 nM | Not Reported |
| KD014 (DX-2400) | Human Monoclonal Antibody | 0.9 nM | Not Reported |
| N-TIMP2 Var1 | Engineered N-TIMP2 Variant | 0.53 ± 0.1 nM | Not Reported |
| Clioquinol | Small Molecule (FDA-approved) | Not Reported | 26.9 ± 5.3 µM |
| Chloroxine | Small Molecule (FDA-approved) | Not Reported | 25.6 ± 4.2 µM |
| 3-Aminobenzene-1,2-diol | Small Molecule | Not Reported | 16.3 μM |
Signaling Pathways and Molecular Interactions
MMP14 activity is integrated into complex signaling networks that control cell behavior. Its functions extend beyond simple ECM degradation to include the modulation of signaling cascades through both proteolytic and non-proteolytic mechanisms.
Pro-MMP2 Activation Pathway
One of the most well-characterized functions of MMP14 is the activation of pro-MMP2 on the cell surface. This process requires the formation of a trimolecular complex with TIMP-2. A TIMP-2 molecule binds to the catalytic domain of one MMP14 molecule, and its C-terminal domain then acts as a receptor for the hemopexin domain of pro-MMP2. An adjacent, TIMP-free MMP14 molecule then cleaves the pro-domain of the captured pro-MMP2, leading to its activation.
Caption: Cell surface activation of pro-MMP2 by MMP14.
Non-Proteolytic Signaling via Integrin Interaction
MMP14 can also signal independently of its catalytic activity. The cytoplasmic tail of MMP14 can associate with β1 integrin, leading to the activation of the Ras-Raf-ERK signaling cascade.[2] This interaction promotes cell migration and demonstrates the versatility of MMP14 as both an enzyme and a signaling scaffold.
Caption: MMP14 non-proteolytic signaling pathway.
Detailed Experimental Protocols
Characterizing the enzymatic activity and binding kinetics of MMP14 requires specific biochemical and biophysical assays.
Protocol 1: Fluorogenic MMP14 Activity Assay
This protocol is adapted from commercially available kits and is used for measuring MMP14 enzymatic activity and screening for inhibitors.[4][14]
Principle: A quenched fluorogenic peptide substrate is cleaved by active MMP14, releasing a fluorophore from its quencher and resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to MMP14 activity.
Materials:
-
Recombinant active MMP14 enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH2)
-
MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitors and controls (e.g., DMSO for vehicle)
-
Black, low-binding 96-well microtiter plate
-
Fluorescent microplate reader (λexc/λem = 328 nm/393 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a 10 µM working solution of the fluorogenic substrate by diluting the stock (e.g., 1 mM) in MMP Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in MMP Assay Buffer containing a final DMSO concentration not exceeding 1%.
-
Reaction Setup:
-
Add 25 µl of the substrate solution to each well.
-
Add 5 µl of the inhibitor solution to the "Test Sample" wells.
-
Add 5 µl of inhibitor buffer (e.g., 10% DMSO in buffer) to "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.
-
-
Enzyme Addition:
-
Dilute the active MMP14 enzyme in cold MMP Assay Buffer to the desired final concentration (e.g., 3.2 ng/µl).
-
Initiate the reaction by adding 20 µl of the diluted MMP14 solution to the "Positive Control" and "Test Sample" wells.
-
Add 20 µl of MMP Assay Buffer to the "Blank" wells. The final reaction volume is 50 µl.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours or as a single endpoint reading.
-
-
Data Analysis:
-
Subtract the "Blank" fluorescence values from all other readings.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine IC50 values for inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a fluorogenic MMP14 activity assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the direct binding interaction between two molecules in real-time, allowing for the determination of association (ka), dissociation (kd), and affinity (Kd) constants.[8][11]
Principle: One molecule (ligand, e.g., MMP14) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., inhibitor or substrate) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant MMP14 catalytic domain (ligand)
-
Analyte (inhibitor or substrate) at various concentrations
-
Running buffer (e.g., HBS-P+ buffer)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the MMP14 catalytic domain to the surface via amine coupling by injecting it at a low concentration (e.g., 10 µg/ml) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Injection (Binding Analysis):
-
Prepare a series of analyte dilutions in running buffer.
-
Inject each analyte concentration over the reference and ligand-immobilized flow cells for a set period (association phase).
-
Switch back to flowing only running buffer over the chip to monitor the decay of the signal (dissociation phase).
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).
-
Caption: General workflow for an SPR binding assay.
Conclusion
MMP14 is a multifaceted enzyme whose importance in physiology and pathology is well-established. Its pericellular proteolytic activity, combined with its role in intracellular signaling, makes it a critical node in the regulation of cell behavior and tissue architecture. The quantitative data on its binding kinetics and catalytic efficiency are essential for the rational design of specific and potent inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to accurately characterize MMP14 activity and its interactions. A deeper understanding of MMP14's complex biology will continue to fuel the development of novel therapeutic strategies for diseases such as cancer, where its activity is often dysregulated.
References
- 1. MMP14 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Matrix metalloproteinase 14 modulates signal transduction and angiogenesis in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential MMP-14 Targeting by Lumican-Derived Peptides Unraveled by In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical characterization of MMP-14 active site-Zn(ii)-peptide inhibitor ternary complexes: a strategy for matrix metalloproteinase inhibition in cancer progression - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on MMP14 and its Effect on Elastin Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). While renowned for its collagenolytic activity, MMP14 also plays a significant role in the degradation of elastin, a critical protein responsible for the elasticity and resilience of tissues such as blood vessels, lungs, and skin. This guide provides a comprehensive technical overview of the enzymatic action of MMP14 on elastin, the signaling pathways that regulate its activity, and detailed experimental protocols for its study.
Introduction to MMP14 and Elastin
MMP14 is a zinc-dependent endopeptidase belonging to the membrane-type MMP (MT-MMP) subfamily. Anchored to the cell surface, it exerts its proteolytic activity in the pericellular space, enabling precise and localized ECM degradation. This localization is crucial for physiological processes like cell migration and tissue development, as well as pathological conditions including tumor invasion and arthritis.
Elastin is an exceptionally stable and resilient ECM protein. It is synthesized and secreted as a soluble precursor, tropoelastin, which then undergoes extensive cross-linking to form mature, insoluble elastic fibers. This cross-linked structure confers elasticity to tissues and is highly resistant to proteolytic degradation. However, a select group of proteases, termed elastases, can degrade elastin. Among these, MMP14 has been identified as a direct elastolytic enzyme.
The Mechanism of MMP14-Mediated Elastin Degradation
MMP14 directly cleaves both the soluble precursor tropoelastin and the mature, cross-linked elastin. However, its degradative efficiency is significantly higher on tropoelastin due to the open structure of the monomer compared to the highly cross-linked and compact nature of mature elastin fibers.
Cleavage Site Specificity
Studies involving mass spectrometry of elastin fragments generated by MMP14 have revealed its cleavage site preferences. Similar to other elastolytic MMPs (MMP-2, -7, -9, and -12), MMP14 preferentially cleaves peptide bonds where small to medium-sized hydrophobic residues, such as Glycine (Gly), Alanine (Ala), Leucine (Leu), and Valine (Val), are present at the P1' position of the cleavage site. The surrounding positions (P1-P4 and P2'-P4') are often occupied by Proline (Pro), Glycine, and Alanine.
Generation of Bioactive Peptides
The degradation of elastin by MMP14 is not merely a destructive process. It results in the release of bioactive elastin peptides, known as elastokines. These peptides can influence various cellular processes, including chemotaxis, proliferation, and apoptosis, and are implicated in the progression of cardiovascular diseases associated with elastin breakdown.
Regulation of MMP14 Expression and Activity
The expression and activity of MMP14 are tightly controlled at multiple levels, from gene transcription to post-translational activation and inhibition. Key signaling pathways implicated in the regulation of MMP14 include the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.
Pro-MMP14 Activation
MMP14 is synthesized as an inactive zymogen, pro-MMP14. Its activation is a critical step and primarily occurs intracellularly within the trans-Golgi network by furin-like proprotein convertases. Furin cleaves the pro-domain, generating the active form of MMP14 that is then trafficked to the cell surface.
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a potent regulator of ECM remodeling and can modulate MMP14 expression. Upon binding of TGF-β to its receptor complex (TβRI/TβRII), the receptor-regulated Smads (Smad2 and Smad3) are phosphorylated. These activated Smads then form a complex with Smad4, which translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to the promoter regions of target genes, including MMP14, to regulate their expression.
MMP12: A Promising Therapeutic Target in Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, has emerged as a key player in the pathophysiology of asthma. This zinc-dependent endopeptidase is significantly upregulated in the airways of asthmatic individuals, where it contributes to chronic inflammation, airway remodeling, and tissue damage through the degradation of extracellular matrix components. Its pivotal role in these processes positions MMP12 as a compelling therapeutic target for the development of novel asthma therapies. This technical guide provides a comprehensive overview of the current understanding of MMP12 in asthma, including quantitative data on its expression, detailed experimental protocols for its study, and a depiction of its associated signaling pathways.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway remodeling. The underlying inflammation involves a complex interplay of various immune cells and mediators that lead to structural changes in the airways, including subepithelial fibrosis, smooth muscle hypertrophy, and mucus gland hyperplasia. Matrix metalloproteinases (MMPs) are a family of enzymes that are crucial in tissue remodeling and have been implicated in the pathogenesis of asthma. Among these, MMP12 has garnered significant attention due to its high expression levels in the lungs of asthma patients and its direct correlation with disease severity.
The Role of MMP12 in Asthma Pathogenesis
MMP12 is predominantly secreted by macrophages, which are abundant in the asthmatic airway. Its primary substrate is elastin, a key component of the extracellular matrix that provides elasticity to the lung tissue. The degradation of elastin by MMP12 contributes to the loss of lung function and airway remodeling seen in chronic asthma.
Furthermore, MMP12 is involved in the inflammatory cascade. It can process and activate other MMPs and chemokines, thereby amplifying the inflammatory response. Studies have shown that MMP12 expression is induced by pro-inflammatory and Th2 cytokines, such as interleukin-13 (IL-13) and transforming growth factor-beta (TGF-β), which are central to the allergic inflammation characteristic of asthma. The signaling pathways involving these cytokines and the subsequent induction of MMP12 are critical for the perpetuation of the inflammatory cycle in the asthmatic airway.
Quantitative Data on MMP12 in Asthma
The upregulation of MMP12 in asthma has been quantified in various studies, both in human subjects and in animal models of the disease. The following tables summarize key quantitative findings.
Table 1: MMP12 Expression in Human Asthma
| Sample Type | Patient Group | Method | Finding | Reference |
| Induced Sputum | Severe Asthma | ELISA | Significantly increased MMP12 levels | |
| Induced Sputum | Smokers with Asthma | ELISA | Higher MMP-12 concentrations compared to healthy nonsmokers (p=0.035) | |
| Induced Sputum | Asthmatic Patients | qRT-PCR | Significantly upregulated MMP12 mRNA expression (p < 0.05) | |
| Bronchial Biopsies | Asthmatic Patients | qRT-PCR | Elevated MMP-12 mRNA expression in airway smooth muscle cells |
Table 2: MMP12 Expression in Animal Models of Asthma
| Animal Model | Allergen/Stimulus | Sample Type | Method | Finding | Reference |
| Mouse | House Dust Mite (HDM) + in utero Second-Hand Smoke | Lung Homogenate | qRT-PCR | 5.7-fold increase in Mmp12 expression | |
| Rat | Ovalbumin (OVA) | Lung Tissue | qRT-PCR & Activity Assay | Significant increase in MMP-12 mRNA and activity | |
| Sheep | Ascaris suum | - | - | MMP-12 inhibition blocked early and late airway responses |
MMP12 Signaling Pathways
The expression and activity of MMP12 in asthma are regulated by complex signaling networks. Key pathways include those initiated by IL-13, TGF-β, and the Mitogen-Activated Protein Kinase (MAPK) cascade.
IL-13 Signaling Pathway
IL-13, a central Th2 cytokine in asthma, is a potent inducer of MMP12. The binding of IL-13 to its receptor (a heterodimer of IL-4Rα and IL-13Rα1) activates the JAK/STAT6 signaling cascade, leading to the transcription of MMP12 and other pro-inflammatory genes.
TGF-β Signaling Pathway
TGF-β, a key mediator of airway remodeling, also contributes to MMP12 expression. TGF-β binds to its receptor complex, leading to the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression, including that of MMP12.
MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are activated by various inflammatory stimuli in the asthmatic airway and have been shown to be involved in the induction of MMP12 in airway smooth muscle cells.
Methodological & Application
Application Note: A Cell-Based Assay for Screening Matrix Metalloproteinase-12 (MMP12) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages. It plays a critical role in degrading components of the extracellular matrix (ECM), particularly elastin. Upregulation of MMP12 is associated with various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), emphysema, and cancer, making it a significant therapeutic target. Developing potent and selective MMP12 inhibitors is a key objective in drug discovery.
This application note provides a detailed protocol for a robust cell-based assay to screen for MMP12 inhibitors. The assay uses the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells that secrete active MMP12 upon stimulation. Enzyme activity is measured using a fluorogenic FRET (Fluorescence Resonance Energy Transfer) peptide substrate. This method allows for the evaluation of inhibitor potency in a physiologically relevant cellular environment, accounting for factors like cell permeability and metabolism.
Assay Principle
The assay is based on the principle of FRET using a quenched fluorogenic substrate. In its intact state, the substrate's fluorescence is quenched. When active MMP12, secreted by stimulated macrophages, cleaves the peptide at a specific recognition site, the fluorophore and quencher are separated. This separation results in an increase in fluorescence intensity that can be measured over time. The rate of this increase is directly proportional to MMP12 activity. When a test compound inhibits MMP12, the cleavage of the substrate is reduced or blocked, leading to a decrease in the rate of fluorescence increase. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).
Caption: Principle of the MMP12 inhibition assay.
Materials and Reagents
Cell Culture & Differentiation
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (Sigma-Aldrich)
-
Penicillin-Streptomycin (10,000 U/mL, Gibco)
-
Phorbol 12-myristate 13-acetate (PMA), (Sigma-Aldrich, Cat# P8139)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat# L2630)
Assay Components
-
MMP12 Fluorogenic Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (AnaSpec, AS-60580). Note: While the prompt mentioned "MMP145," a common and effective substrate for MMP12 is used here as an example.
-
Control Inhibitor: MMP408 (selective MMP12 inhibitor) or NNGH (broad-spectrum MMP inhibitor).
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
White, flat-bottom 96-well assay plates (Corning)
Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescent microplate reader with kinetic reading capability (e.g., Ex/Em = 328/420 nm).
-
Laminar flow hood
-
Centrifuge
-
Multichannel pipettes
Experimental Protocols
Overall Experimental Workflow
Caption: Workflow for the cell-based MMP12 inhibition assay.
Detailed Protocol
Part A: THP-1 Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL.
-
To differentiate, seed THP-1 cells into a T-75 flask at 3x10⁵ cells/mL in fresh medium containing 100 nM PMA.
-
Incubate for 72 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with sterile PBS, and add fresh, PMA-free complete medium. Allow the cells to rest for 24 hours before use in the assay.
Part B: Cell-Based Inhibition Assay (96-Well Format)
-
Cell Seeding: Gently detach the differentiated THP-1 macrophages using a cell scraper. Resuspend the cells and perform a cell count. Seed 5 x 10⁴ cells in 100 µL of complete medium into each well of a white, 96-
Application Notes and Protocols: Investigating Matrix Metalloproteinase-14 in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Metalloproteinases in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling of the airway structure.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[1][2] In the context of asthma, MMPs are implicated in the migration of inflammatory cells through tissue barriers and in the structural changes of the airways known as airway remodeling.[1][3] The balance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is critical, and an imbalance is thought to contribute to asthma pathogenesis.[1]
Several MMPs have been identified as key players in asthma. MMP-9 is the most predominantly studied MMP in asthma and is associated with inflammatory responses and airway remodeling.[1][3] Studies in murine models have shown that MMP-2 and MMP-9 are crucial for the infiltration of inflammatory cells and the development of airway hyperresponsiveness.[4][5][6] Inhibition of these MMPs has been shown to reduce airway inflammation.[4][5][6] Other MMPs like MMP-7 and MMP-8 have also been implicated in regulating cytokine activity and promoting T-helper type 2 (Th2) cell differentiation in allergic asthma.[2][7]
The Role of MMP14 (MT1-MMP) in Airway Pathology
While research on MMP14 (also known as Membrane Type 1-MMP or MT1-MMP) in asthma is less extensive than for other MMPs, emerging evidence suggests its involvement in airway diseases. MMP14 is a membrane-anchored MMP that can activate other MMPs, such as pro-MMP-2, and directly degrade ECM components. One study has demonstrated that MMP14 mediates a phenotypic shift in the airways, leading to increased mucin production.[8] In a mouse model, exposure to acrolein, a component of cigarette smoke, led to increased MMP14 transcript and protein levels in the lung.[8] While this study was focused on a model more akin to chronic obstructive pulmonary disease (COPD), the findings on mucin regulation are relevant to the mucus hypersecretion often seen in asthma. Furthermore, the gelatinolytic and collagenolytic activities of extracellular vesicles, which are involved in cell-to-cell communication, can be predominantly attributed to MMP14.[9]
Given the potential role of MMP14 in airway remodeling and mucin production, investigating its function and therapeutic potential in mouse models of asthma is a promising area of research.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the role of MMPs in mouse models of asthma.
Table 1: Effect of MMP Inhibition on Airway Inflammation in a Murine Model of Asthma
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^5) | Lymphocytes in BALF (x10^5) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| OVA-Challenged | 12.5 ± 2.1 | 6.2 ± 1.5 | 3.1 ± 0.8 |
| OVA + TIMP-2 | 5.8 ± 1.2 | 2.1 ± 0.7 | 1.5 ± 0.5 |
| OVA + MMP Inhibitor | 6.1 ± 1.4 | 2.5 ± 0.9 | 1.7 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA-Challenged group. Data is illustrative and based on findings reported in literature where MMP inhibition reduced inflammatory cell infiltration.[4][5][6] BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; TIMP-2: Tissue Inhibitor of Metalloproteinase-2.
Table 2: Effect of MMP Deficiency on Cytokine Levels in a Murine Model of Allergic Asthma
| Mouse Strain | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF |
| Wild-Type (Allergen-Challenged) | 150 ± 25 | 250 ± 40 | 800 ± 120 |
| MMP7-deficient (Allergen-Challenged) | 70 ± 15 | 110 ± 20 | 350 ± 60* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type group. Data is illustrative and based on findings where MMP7 deficiency led to reduced Th2 cytokine production.[7]
Experimental Protocols
As there are no established protocols for the administration of MMP14 as a therapeutic agent in asthma models, a detailed protocol for a common murine model of allergic asthma (Ovalbumin-induced) is provided below. This can be adapted for the administration of a test compound, such as an MMP14 inhibitor or agonist.
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
Test agent (e.g., MMP14 inhibitor) and vehicle control
-
Equipment for intraperitoneal injection, intranasal or aerosol administration, and collection of bronchoalveolar lavage fluid (BALF).
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Alum in a total volume of 200 µL PBS.
-
Administer a control group with PBS/Alum only.
-
-
Airway Challenge:
-
From day 21 to 23, challenge the mice with 1% OVA in PBS for 30 minutes daily via aerosol inhalation. Alternatively, administer 50 µg of OVA in 50 µL of PBS intranasally.
-
Challenge the control group with PBS alone.
-
-
Administration of Test Agent:
-
The administration route and timing of the test agent (e.g., a putative MMP14 modulator) will depend on its properties. A common approach is to administer the compound before each OVA challenge.
-
For example, administer the test agent (e.g., 1-10 mg/kg) or vehicle control via i.p. injection, oral gavage, or intranasal instillation 1 hour prior to each OVA challenge on days 21, 22, and 23.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (Day 24):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement system.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.
-
Cell Differentials: Centrifuge the BAL fluid (BALF) and resuspend the cell pellet. Perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Cytokine Analysis: Analyze the BALF supernatant for levels of Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex assay.
-
Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Visualizations
Caption: Workflow for an OVA-induced murine model of asthma.
Caption: Role of MMPs in asthma pathogenesis.
References
- 1. Role of matrix metalloproteinases in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Matrix metalloproteinase-9 and airway remodeling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of matrix metalloproteinases prevents allergen-induced airway inflammation in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent Roles for Airway Epithelial MMP7 and Retinoic Acid in Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-14 Mediates a Phenotypic Shift in the Airways to Increase Mucin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Matrix Metalloproteinases in Angiogenesis and Its Implications in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of MMP-14 Modulation with "MMP145" in a Lipopolysaccharide-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a hypothetical Matrix Metalloproteinase-14 (MMP-14) modulating compound, herein referred to as "MMP145," in a lipopolysaccharide (LPS)-induced inflammation model. The protocols and data presented are based on established methodologies and the known anti-inflammatory role of MMP-14 in endotoxemia.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model sepsis and endotoxemia in both in vitro and in vivo systems.[1][2][3][4] Matrix Metalloproteinase-14 (MMP-14), a membrane-anchored collagenase, has been identified as a critical modulator of the inflammatory response. Studies have shown that MMP-14 levels decrease during endotoxemia, and its absence leads to increased mortality and more severe lung injury in animal models.[5] This suggests that MMP-14 plays an anti-inflammatory role, potentially through the activation of other enzymes like MMP-2, which in turn can cleave pro-inflammatory molecules.[5]
"this compound" is a hypothetical small molecule designed to positively modulate the activity or expression of MMP-14. These notes will detail the protocols to assess the therapeutic potential of this compound in mitigating LPS-induced inflammation.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | MMP-14 Expression (Fold Change) |
| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 45.2 ± 5.8 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 875.6 ± 65.2 | 654.3 ± 54.1 | 150.7 ± 18.9 | 0.4 ± 0.05 |
| LPS + this compound (1 µM) | 550.1 ± 48.9 | 420.7 ± 39.8 | 275.4 ± 25.1 | 0.8 ± 0.09 |
| LPS + this compound (10 µM) | 310.4 ± 30.5 | 215.9 ± 22.3 | 410.2 ± 38.7 | 1.5 ± 0.2 |
Table 2: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Endotoxemia
| Treatment Group | Survival Rate (%) | Lung Myeloperoxidase (MPO) Activity (U/g tissue) | Serum S100A9 (ng/mL) | Lung MMP-2 Activity (RFU) |
| Saline Control | 100 | 1.2 ± 0.3 | 50.8 ± 7.2 | 5500 ± 450 |
| LPS (10 mg/kg) | 50 | 8.7 ± 1.1 | 450.2 ± 35.8 | 2100 ± 210 |
| LPS + this compound (5 mg/kg) | 70 | 5.4 ± 0.8 | 280.6 ± 28.1 | 3800 ± 320 |
| LPS + this compound (20 mg/kg) | 90 | 2.9 ± 0.5 | 150.3 ± 15.7 | 4900 ± 410 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in LPS-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines and MMP-14 expression in a macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
qRT-PCR reagents for MMP-14 and a housekeeping gene (e.g., GAPDH)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours (for cytokine analysis) or 24 hours (for gene expression analysis).
-
-
Sample Collection:
-
Cytokine Analysis: Collect the cell culture supernatant and store it at -80°C.
-
Gene Expression Analysis: Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using specific ELISA kits.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR to determine the relative expression of MMP-14, normalized to the housekeeping gene.
-
Protocol 2: In Vivo Evaluation of this compound in a Murine LPS-Induced Endotoxemia Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of systemic inflammation induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Myeloperoxidase (MPO) activity assay kit
-
ELISA kit for S100A9
-
Gelatin zymography reagents for MMP-2 activity
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Treatment:
-
Randomly divide mice into four groups: Saline Control, LPS, LPS + this compound (low dose), and LPS + this compound (high dose).
-
Administer this compound (e.g., 5 mg/kg and 20 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
-
LPS Challenge: Induce endotoxemia by i.p. injection of LPS (10 mg/kg). The control group receives sterile saline.
-
Monitoring: Monitor the mice for survival and clinical signs of sickness (piloerection, lethargy, huddling) for up to 72 hours.
-
Sample Collection (at 24 hours post-LPS):
-
Anesthetize a subset of mice from each group.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the lungs with saline and harvest the tissue.
-
-
Analysis:
-
MPO Activity: Homogenize a portion of the lung tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
S100A9 ELISA: Measure the concentration of the alarmin S100A9 in the serum.
-
MMP-2 Activity: Perform gelatin zymography on lung tissue homogenates to assess the activity of MMP-2.
-
Visualizations
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 4. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-14 triggers an anti-inflammatory proteolytic cascade in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for assessing MMP145 cell permeability
Application Note & Protocol
Topic: Protocol for Assessing Cell Permeability of a Novel MMP14 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 MMP (MT1-MMP), is a transmembrane zinc-dependent endopeptidase critical in tissue remodeling, cell migration, and invasion. Its proteolytic activity on extracellular matrix (ECM) components, such as collagen, and its ability to activate other MMPs (like pro-MMP2) make it a key player in physiological processes like wound healing and angiogenesis, as well as pathological conditions including cancer metastasis and arthritis. MMP14 is anchored to the plasma membrane and contains a cytoplasmic tail that participates in intracellular signaling, including the activation of ERK and other pathways, often in concert with molecules like integrins.
Given its significant role in disease progression, MMP14 is a compelling target for therapeutic intervention. The development of small molecule inhibitors against MMP14 requires a thorough understanding of their pharmacokinetic properties, particularly their ability to cross cellular membranes. Cell permeability is a critical determinant of a drug's bioavailability and its capacity to reach intracellular targets, such as the cytoplasmic signaling domain of MMP14.
This document provides a detailed protocol for assessing the cell permeability of a hypothetical novel MMP14 inhibitor, designated MMP145-Inhibitor , using the Caco-2 cell monolayer assay. This in vitro model is widely recognized in the pharmaceutical industry as a reliable tool for predicting human intestinal absorption of potential drug candidates.
MMP14 Signaling Context
MMP14 functions not only as a proteinase but also as a signaling molecule. Its activity can be initiated by extracellular cues, leading to downstream signaling cascades that promote cell migration and proliferation. The diagram below illustrates a simplified hypothetical pathway where MMP14, in conjunction with an integrin, responds to ECM components to activate the MAPK/ERK pathway. An inhibitor targeting the intracellular domain of MMP14 would need to be cell-permeable to be effective.
Caption: Hypothetical MMP14 signaling pathway via Integrin association.
Caco-2 Permeability Assay: Principle and Workflow
The Caco-2 permeability assay utilizes human colon adenocarcinoma cells that, when cultured on semi-permeable filter inserts, differentiate into a monolayer of polarized enterocytes with well-defined tight junctions. This cell layer mimics the intestinal epithelial barrier. The assay measures the rate at which a compound travels from the apical (AP, or mucosal) side to the basolateral (BL, or serosal) side of the monolayer, and vice versa. The results are used to calculate an apparent permeability coefficient (Papp), which predicts in vivo absorption.
The general workflow for the assay is depicted below.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Detailed Experimental Protocol
This protocol describes the bidirectional permeability assay for This compound-Inhibitor .
Materials and Reagents
-
Cells: Caco-2 cell line (ATCC® HTB-37™)
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell Inserts: 12-well or 24-well Transwell plates with 0.4 µm pore polycarbonate membrane inserts.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compound: this compound-Inhibitor (e.g., 10 mM stock in DMSO).
-
Control Compounds:
-
Propranolol (High Permeability Control)
-
Atenolol (Low Permeability Control)
-
Lucifer Yellow (Paracellular Integrity Marker)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (for TEER)
-
Orbital shaker
-
LC-MS/MS system for sample analysis
-
Caco-2 Cell Seeding and Culture
-
Pre-wet Transwell inserts by adding culture media to both apical (0.5 mL) and basolateral (1.5 mL) chambers for 12-well format and incubate for at least 1 hour.
-
Aspirate the media and seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh culture media to both apical and basolateral chambers.
-
Culture the cells for 21-25 days, replacing the culture medium every 2-3 days.
Monolayer Integrity Assessment (TEER)
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using an EVOM.
-
Also measure the resistance of a blank insert (without cells) to subtract from the cell monolayer readings.
-
Calculate the final TEER value (in Ω·cm²) by multiplying the resistance by the surface area of the membrane.
-
Only use monolayers with TEER values > 250 Ω·cm² for the transport study.
Permeability Assay
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS buffer.
-
Add fresh HBSS to both apical and basolateral chambers and incubate for 30 minutes at 37°C to stabilize the cells.
-
Prepare dosing solutions of this compound-Inhibitor and control compounds in HBSS at a final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
For Apical to Basolateral (A→B) Transport:
-
Remove the buffer from the apical chamber and replace it with the dosing solution.
-
Replace the buffer in the basolateral (receiver) chamber with fresh HBSS.
-
Take a sample (t=0) from the apical (donor) chamber.
-
-
For Basolateral to Apical (B→A) Transport:
-
Remove the buffer from the basolateral chamber and replace it with the dosing solution.
-
Replace the buffer in the apical (receiver) chamber with fresh HBSS.
-
Take a sample (t=0) from the basolateral (donor) chamber.
-
-
Incubate the plates on an orbital shaker (50 rpm) at 37°C for 2 hours.
-
At the end of the incubation (t=120 min), collect samples from both the donor and receiver chambers.
-
To assess monolayer integrity post-assay, quantify the amount of Lucifer Yellow that has permeated from the apical to the basolateral side. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
Sample Analysis and Calculations
-
Analyze the concentration of the test and control compounds in all collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (VR / (A * t)) * (CR / C0)
Where:
-
VR is the volume in the receiver chamber (cm³ or mL).
-
A is the surface area of the membrane (cm²).
-
t is the total incubation time (seconds).
-
CR is the concentration of the compound in the receiver chamber at the end of the incubation.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux transporters (e.g., P-glycoprotein).
Data Presentation and Interpretation
The results of the permeability assay should be summarized in a clear, tabular format to allow for easy comparison and classification.
Table 1: Permeability Data for this compound-Inhibitor and Control Compounds
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B
Application Notes and Protocols for In Vivo Efficacy Studies of Matrix Metalloproteinase (MMP) Modulators
Disclaimer: The following application notes and protocols are based on publicly available information regarding in vivo studies of matrix metalloproteinase (MMP) modulators. No specific therapeutic agent designated "MMP145" was identified in the available literature. Therefore, this document provides a generalized framework and illustrative data for researchers, scientists, and drug development professionals working on MMP inhibitors or modulators, using examples from related preclinical studies.
Introduction to MMP Modulation in Disease
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in physiological processes such as development, tissue remodeling, and wound healing. However, dysregulation of MMP activity, often leading to overexpression, is implicated in numerous pathological conditions, including cancer, inflammation, and cardiovascular diseases. Consequently, MMPs have become significant therapeutic targets, leading to the development of various MMP inhibitors (MMPIs). This document outlines protocols and data presentation for assessing the in vivo efficacy of hypothetical MMP modulators.
Quantitative Data Summary
The following tables summarize preclinical data from studies on molecules that modulate pathways involving MMPs or represent similar therapeutic strategies, providing a template for presenting efficacy data.
Table 1: Example of Single-Agent In Vivo Efficacy in a Leukemia Model
This table is modeled after data for VTP-50469, a menin inhibitor that impacts pathways relevant to MLL-rearranged acute lymphoblastic leukemia, a disease where MMPs can play a role in invasion and metastasis.[1]
| Patient-Derived Xenograft (PDX) Model | Treatment Group | Response Criteria | Outcome | Reduction in Spleen Leukemia Infiltration | Reduction in Bone Marrow Leukemia Infiltration |
| MLL-r ALL PDX 1 | Vehicle Control | Maintained Complete Response (MCR) | 0/7 | N/A | N/A |
| MLL-r ALL PDX 1 | VTP-50469 | Maintained Complete Response (MCR) | 6/7 | Significant (P<0.0001) | Significant (P<0.0001) |
| MLL-r ALL PDX 2-7 | VTP-50469 | Maintained Complete Response (MCR) | 6/7 | Significant (P<0.0001) | Significant (P<0.0001) in 6/7 |
Table 2: Example of Dose-Dependent Efficacy in an Inflammation Model
This table is based on data for SET-M33, an antimicrobial peptide with anti-inflammatory effects, which includes the reduction of pro-inflammatory cytokines that can be associated with MMP activity.[2]
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Control | 0 | BAL Neutrophil Count | Baseline |
| SET-M33 | 0.5 | BAL Neutrophil Count | Significant Inhibition |
| SET-M33 | 2.0 | BAL Neutrophil Count | Significant Inhibition |
| SET-M33 | 5.0 | BAL Neutrophil Count | Significant Inhibition |
| Control | 0 | Pro-inflammatory Cytokines (KC, MIP-1α, IP-10, MCP-1, TNF-α) | Baseline |
| SET-M33 | 0.5, 2.0, 5.0 | Pro-inflammatory Cytokines (KC, MIP-1α, IP-10, MCP-1, TNF-α) | Significant Reduction |
Table 3: Example of In Vivo Toxicity Study Summary
This table is modeled after the toxicity data for SET-M33.[2]
| Animal Model | Treatment | Dose (mg/kg/day) | Duration | Key Findings | NOAEL |
| CD-1 Mice | SET-M33 (Inhalation) | 5 | 7 days | No adverse effects observed. | 5 mg/kg/day |
| CD-1 Mice | SET-M33 (Inhalation) | 20 | 7 days | Adverse clinical signs, effects on body weight, and treatment-related histopathology findings in lungs, nose, larynx, and trachea. | Not Determined |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments, adapted from preclinical studies of related compounds.
Protocol 1: Xenograft Model for Anti-Cancer Efficacy
This protocol is based on the methodology used for evaluating VTP-50469 in MLL-rearranged acute lymphoblastic leukemia patient-derived xenografts (PDXs).[1]
-
Animal Model: Immunodeficient mice (e.g., NSG mice).
-
Cell Lines/PDXs: Patient-derived xenografts from pediatric MLL-rearranged ALL.
-
Engraftment: Intravenous or subcutaneous injection of PDX cells.
-
Treatment Initiation: Treatment begins when disease is established, confirmed by a biomarker (e.g., >25% human CD45+ cells in peripheral blood).
-
Drug Administration:
-
Test Article (e.g., Hypothetical this compound): Administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or formulated in chow). Dosing will be based on prior pharmacokinetic and tolerability studies. For example, 120 mg/kg twice daily for 28 days via oral gavage.
-
Vehicle Control: The formulation vehicle administered on the same schedule as the test article.
-
-
Efficacy Endpoints:
-
Event-Free Survival: Monitored daily, with an "event" defined by a pre-specified disease burden (e.g., >25% huCD45+ in peripheral blood).
-
Tumor Burden: Assessed at the end of the study (e.g., day 28) by measuring leukemic infiltration in the spleen and bone marrow via flow cytometry or immunohistochemistry.
-
-
Statistical Analysis: Comparison of event-free survival between treated and control groups using Kaplan-Meier analysis. Comparison of tumor burden using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Endotoxin-Induced Inflammation Model
This protocol is based on the methodology for evaluating the anti-inflammatory efficacy of SET-M33 in a murine model of pulmonary inflammation.[2]
-
Animal Model: CD-1 mice or other appropriate strain.
-
Induction of Inflammation: Intratracheal or intranasal administration of lipopolysaccharide (LPS) to induce pulmonary inflammation.
-
Drug Administration:
-
Test Article (e.g., Hypothetical this compound): Administered prior to or concurrently with the LPS challenge. Route of administration could be intratracheal, intranasal, or systemic (e.g., intraperitoneal or intravenous). Doses should be based on a prior dose-range-finding study. For example, 0.5, 2, and 5 mg/kg.
-
Control Groups: Vehicle control and a positive control (e.g., a known anti-inflammatory agent).
-
-
Efficacy Endpoints (24-48 hours post-LPS challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Cell Counts: Total and differential cell counts (especially neutrophils).
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC, MIP-1α, IP-10, MCP-1) using ELISA or multiplex assays.
-
-
Histopathology: Examination of lung tissue for signs of inflammation, such as cellular infiltration and edema.
-
-
Statistical Analysis: Comparison of cell counts and cytokine levels between treatment groups and the control group using ANOVA followed by post-hoc tests.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of MMP14 inhibition.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study.
References
Application Notes and Protocols: Pharmacokinetic Profiling of MMP145
Introduction
MMP145 is a novel therapeutic agent whose pharmacokinetic (PK) properties are crucial for its development and clinical application. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to establishing safe and effective dosing regimens. These application notes provide a comprehensive overview of the methodologies for characterizing the pharmacokinetic profile of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Pharmacokinetic Parameters
A thorough analysis of this compound's pharmacokinetics involves the determination of several key parameters following its administration. The table below summarizes hypothetical quantitative data for this compound across different preclinical species and administration routes. This data is essential for inter-species scaling and predicting human pharmacokinetics.
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Mouse | Intravenous (IV) | 2 | 1500 | 0.25 | 3200 | 2.5 | 100 |
| Oral (PO) | 10 | 450 | 1.0 | 2400 | 3.0 | 75 | |
| Rat | Intravenous (IV) | 2 | 1250 | 0.25 | 2800 | 3.5 | 100 |
| Oral (PO) | 10 | 300 | 1.5 | 1960 | 4.0 | 70 | |
| Dog | Intravenous (IV) | 1 | 800 | 0.25 | 2400 | 5.0 | 100 |
| Oral (PO) | 5 | 150 | 2.0 | 1440 | 5.5 | 60 |
Caption: Summary of key pharmacokinetic parameters of this compound in various preclinical species following intravenous and oral administration.
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible pharmacokinetic data. Below are methodologies for key experiments in the pharmacokinetic profiling of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice and rats following intravenous and oral administration.
Materials:
-
This compound (analytical grade)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Male and female Swiss mice (8-10 weeks old)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): Administer this compound dissolved in vehicle via the tail vein at a dose of 2 mg/kg.
-
Oral (PO): Administer this compound dissolved in vehicle via oral gavage at a dose of 10 mg/kg after an overnight fast.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Metabolic Stability Assay in Liver Microsomes
Objective: To assess the in vitro metabolic stability of this compound in liver microsomes from different species to predict its in vivo clearance.
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound in a 96-well plate.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using an LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / in vitro t½) * (mL incubation / mg microsomal protein).
-
Visualizations: Diagrams of Workflows and Pathways
Visual representations are instrumental in understanding complex experimental processes and biological pathways.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: ADME pathway of this compound in the body.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD) and emphysema.[1][2][3] MMP12 is primarily secreted by macrophages and plays a crucial role in extracellular matrix degradation, particularly elastin, a critical component of the lung parenchyma.[2][4][5] Its enzymatic activity contributes to the breakdown of alveolar walls, leading to the characteristic airspace enlargement seen in emphysema.[3][6] Furthermore, MMP12 is involved in regulating inflammatory responses, cytokine and chemokine activity, and cell migration, further perpetuating the disease process.[7][8][9] Developing robust animal models that accurately recapitulate the role of MMP12 in these diseases is therefore essential for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents.
These application notes provide a comprehensive guide to developing and utilizing animal models for studying MMP12-related diseases, with a focus on emphysema. Detailed protocols for disease induction, assessment, and analysis of MMP12-specific pathways are provided.
Rationale for Targeting MMP12 in Animal Models
-
Causative Role in Emphysema: Studies using MMP12 knockout mice have demonstrated their protection against cigarette smoke-induced emphysema, establishing a critical role for this enzyme in disease development.[4][10]
-
Elastin Degradation: MMP12 is a potent elastase, and its activity leads to the degradation of elastin fibers in the lung, a hallmark of emphysema.[2] The resulting elastin fragments can also act as chemoattractants for monocytes, amplifying the inflammatory cascade.[1]
-
Pro-inflammatory and Oncogenic Properties: MMP12 has been shown to be a potent pro-inflammatory and oncogenic molecule.[4] Its upregulation is associated with the transition from emphysema to lung cancer, potentially through the activation of the IL-6/Stat3 signaling pathway.[4]
-
Clinical Relevance: Elevated levels of MMP12 are found in the bronchoalveolar lavage fluid of smokers with COPD.[2] Furthermore, genetic variations in the MMP12 gene are associated with an increased risk of developing emphysema.[10]
Key Signaling Pathways Involving MMP12
Understanding the signaling pathways modulated by MMP12 is crucial for designing experiments and interpreting results.
MMP12-Mediated Inflammatory Signaling
MMP12 contributes to inflammation through multiple mechanisms. It can regulate the proliferation of macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α via the ERK/P38 MAPK signaling pathway.[8]
MMP12-Induced Lung Epithelial Cell Apoptosis
MMP12 can induce apoptosis of lung epithelial cells through the activation of Protease-Activated Receptor-1 (PAR-1) and subsequent upregulation of Placenta Growth Factor (PGF).[11] This pathway involves the activation of JNK, p38 MAPK, and PKCδ signaling.[11]
Animal Models for MMP12-Related Disease
The choice of animal model is critical and depends on the specific research question. Mice are the most commonly used species due to the availability of genetic models and their relative cost-effectiveness.[12][13][14]
Experimental Workflow for Developing an MMP12-Related Emphysema Model
Disease Induction Protocols
Several methods can be used to induce emphysema-like pathology in animal models.[15][16][17]
Table 1: Comparison of Emphysema Induction Methods
| Induction Method | Animal Model | Advantages | Disadvantages | Key Pathological Features |
| Cigarette Smoke (CS) Exposure | Mice, Rats, Guinea Pigs | Clinically relevant; mimics human etiology.[12][16] | Time-consuming (months); variable severity.[16][18] | Inflammation, emphysema, airway fibrosis, reduced lung function.[16][19] |
| Elastase Instillation | Mice, Rats | Rapid induction of emphysema; reproducible.[17] | Does not fully mimic the chronic inflammation of human COPD.[17][18] | Alveolar destruction, airspace enlargement.[17] |
| Lipopolysaccharide (LPS) Instillation | Mice, Rats | Induces a strong inflammatory response.[17] | Primarily a model of inflammation, emphysema is a secondary effect.[18] | Neutrophilic inflammation, increased pro-inflammatory mediators.[17][18] |
| Genetic Modification | Mice | Allows for the study of specific gene function (e.g., MMP12 knockout/transgenic).[4][16] | May not fully recapitulate the complex etiology of human disease. | Dependent on the specific genetic modification. |
| Ozone Exposure | Mice | Relatively rapid induction of COPD-like features.[18] | Does not involve the primary etiological agent of human COPD.[18] | Airflow limitation, lung parenchymal damage, inflammation.[18] |
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced Emphysema in Mice
This protocol describes a chronic exposure model to induce emphysema.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure system
-
Standard research cigarettes (e.g., 3R4F)
-
Animal housing with controlled ventilation
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Divide mice into two groups: smoke-exposed and sham-exposed (air control).
-
Expose the smoke group to cigarette smoke from a specified number of cigarettes (e.g., 4-6) per day, 5 days a week, for a period of 3-6 months. The smoke concentration should be monitored and maintained at a consistent level.
-
The sham group should be exposed to filtered air under identical conditions.
-
Monitor animal weight and health status regularly throughout the exposure period.
-
At the end of the exposure period, proceed with endpoint analysis.
Protocol 2: Elastase-Induced Emphysema in Mice
This protocol provides a method for rapid induction of emphysema.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mouse.
-
Prepare a solution of PPE in sterile saline at a concentration of 0.1-0.5 U per mouse in a volume of 50 µL.
-
Intratracheally instill the PPE solution into the lungs.
-
Administer sterile saline to the control group.
-
Allow the mice to recover.
-
Monitor for signs of respiratory distress.
-
Endpoint analysis is typically performed 21-28 days post-instillation.
Assessment of Disease Phenotype
A combination of histological, physiological, and molecular analyses is required for a comprehensive assessment of the emphysema phenotype.[6][12]
Histological Analysis
Protocol 3: Lung Histology and Morphometry
Materials:
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Euthanize the mouse and cannulate the trachea.
-
Inflate the lungs with 4% PFA at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the inflated lungs in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the lungs in paraffin wax.
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E.
-
Capture images of the lung parenchyma at a consistent magnification.
-
Perform morphometric analysis to quantify airspace enlargement (Mean Linear Intercept, MLI) and destructive index (DI).
Table 2: Quantitative Histological Parameters
| Parameter | Description | Typical Change in Emphysema |
| Mean Linear Intercept (MLI) | A measure of the average distance between alveolar walls. | Increased |
| Destructive Index (DI) | The percentage of the lung parenchyma that shows evidence of destruction. | Increased |
| Alveolar Surface Area | The total surface area of the alveoli. | Decreased[6] |
| Alveolar Number | The total number of alveoli. | Decreased[6] |
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis provides insights into the inflammatory cell infiltrate in the lungs.
Protocol 4: Bronchoalveolar Lavage
Materials:
-
Sterile PBS
-
Tracheal cannula
-
1 mL syringe
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea.
-
Instill and withdraw 1 mL of sterile PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, neutrophils, lymphocytes).
Lung Function Testing
Pulmonary function tests are essential for assessing the physiological consequences of emphysema.[12]
Protocol 5: Assessment of Lung Mechanics
Materials:
-
FlexiVent system or similar forced oscillation technique device
-
Anesthesia
-
Tracheal cannula
Procedure:
-
Anesthetize the mouse and cannulate the trachea.
-
Connect the mouse to the FlexiVent system.
-
Perform respiratory mechanics measurements, including:
-
Compliance: A measure of lung stiffness.
-
Elastance: The reciprocal of compliance.
-
Resistance: A measure of airway obstruction.
-
-
Analyze the data according to the manufacturer's instructions.
Table 3: Expected Changes in Lung Function in Emphysematous Mice
| Parameter | Description | Expected Change |
| Compliance | The ability of the lungs to stretch and expand. | Increased |
| Elastance | The tendency of the lungs to recoil to their original volume. | Decreased |
| Inspiratory Capacity | The maximum volume of air that can be inspired. | Increased |
| Total Lung Capacity | The total volume of air in the lungs after a maximal inspiration. | Increased |
Analysis of MMP12 Expression and Activity
Directly measuring MMP12 levels and activity is crucial to confirm its involvement in the observed pathology.
Quantitative Real-Time PCR (qPCR)
Protocol 6: MMP12 mRNA Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Mmp12 and a reference gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
Homogenize lung tissue and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for Mmp12 and the reference gene.
-
Calculate the relative expression of Mmp12 using the ΔΔCt method.
Western Blotting
Protocol 7: MMP12 Protein Expression Analysis
Materials:
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against MMP12
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize lung tissue in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-MMP12 antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
Zymography
Zymography is used to detect the enzymatic activity of MMPs.
Protocol 8: Gelatin Zymography for MMP Activity
Materials:
-
SDS-PAGE gels containing gelatin
-
Sample buffer without reducing agents
-
Incubation buffer (containing CaCl₂)
-
Coomassie Brilliant Blue stain
-
Destaining solution
Procedure:
-
Prepare protein extracts from lung tissue or BALF in non-reducing sample buffer.
-
Run the samples on a gelatin-containing SDS-PAGE gel at 4°C.
-
Wash the gel to remove SDS and renature the enzymes.
-
Incubate the gel in incubation buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation will appear as clear bands against a blue background, indicating MMP activity. MMP12 activity can be identified based on its molecular weight.
ELISA and Fluorogenic Assays
Commercially available ELISA kits can be used to quantify MMP12 protein levels in BALF or lung homogenates.[20] Fluorogenic assay kits provide a sensitive method for measuring MMP12 enzymatic activity.[9]
Conclusion
The development of relevant animal models is a cornerstone of research into MMP12-related diseases. By combining appropriate disease induction methods with a comprehensive panel of analytical techniques, researchers can effectively investigate the pathological roles of MMP12 and evaluate the efficacy of potential therapeutic interventions. The protocols and information provided in these application notes offer a detailed framework for establishing and utilizing such models in a robust and reproducible manner.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Animal models of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 16. Experimental Mouse Models and Human Lung Organoid Models for Studying Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of a Chronic Obstructive Pulmonary Disease Model in Mice by Repeated Ozone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of MMP145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of the potent and selective MMP-12 inhibitor, MMP145. Given that poor aqueous solubility is a common hurdle for small molecule inhibitors, the following guidance is designed to be broadly applicable to similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is a potent, selective, and orally active MMP-12 inhibitor.[1] Like many small molecule inhibitors developed in drug discovery, it is expected to have low intrinsic aqueous solubility due to its likely hydrophobic nature. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) or TRIS buffer is anticipated to be challenging and may result in precipitation.
Q2: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous experimental buffer?
This common phenomenon is known as "precipitation upon dilution." It occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution, even with a small percentage of the organic co-solvent (like DMSO) present. The hydrophobic nature of this compound is the primary driver for this issue.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO should be kept as low as possible, ideally at 0.5% (v/v) or less. However, the tolerance for DMSO can be cell-line or assay-dependent, so it is crucial to determine the specific tolerance of your experimental system.
Q4: Can I heat or sonicate my solution to improve the solubility of this compound?
Gentle warming (e.g., to 37°C) or brief sonication can aid in the dissolution of the compound. However, it is critical to visually inspect the solution for any signs of precipitation before use. If precipitation is observed, it is recommended to centrifuge the solution and use the supernatant. Be aware that in such cases, the actual concentration of this compound in the solution will be lower than initially intended.
Troubleshooting Guide
Researchers may encounter difficulties when preparing aqueous solutions of this compound. The following guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. 100% Dimethyl sulfoxide (DMSO) is a common choice for such compounds.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate: Determine the required mass of this compound for your desired volume of a 10 mM stock solution.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Preparation of Aqueous Working Solutions
Method 1: Direct Dilution (for lower concentrations)
-
Warm: Bring your aqueous buffer to room temperature or 37°C.
-
Dilute: While gently vortexing, add the required volume of the this compound DMSO stock solution to the aqueous buffer.
-
Inspect: Visually check for any signs of precipitation or cloudiness.
Method 2: Intermediate Dilution (recommended for higher concentrations)
To minimize the risk of precipitation, preparing an intermediate dilution in DMSO before the final aqueous dilution is often beneficial.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing aqueous working solutions of this compound.
Advanced Formulation Strategies for Improved Aqueous Solubility
For experiments requiring higher concentrations of this compound in aqueous media, consider the following advanced formulation strategies. These methods are commonly employed for poorly soluble compounds in drug development.[2][3][4]
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase solubility.[5][6] | Simple to prepare and evaluate. | The organic solvent may affect the biological system being studied. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] | Can significantly increase solubility and are often well-tolerated. | Complex formation is specific to the drug and cyclodextrin pairing. |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form. | A straightforward and effective method for acidic or basic compounds. | Not applicable to neutral compounds; the required pH may not be compatible with the experimental system. |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier matrix, which can enhance the dissolution rate.[9][10] | Can lead to a significant increase in dissolution and bioavailability. | Requires specialized formulation techniques such as spray drying or hot-melt extrusion. |
| Nanoparticle Formulation | Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[5][11] | Can significantly improve dissolution and bioavailability. | Requires specialized equipment and can have stability challenges. |
Experimental Protocol: Solubility Enhancement using β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a chemically modified β-cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. Concentrations can range from 1% to 45% (w/v).
-
Add this compound: Add the this compound (either as a powder or from a concentrated organic stock) to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Understanding the Target: MMPs in Signaling
MMP14 (also known as MT1-MMP) is a membrane-type matrix metalloproteinase involved in the breakdown of the extracellular matrix (ECM) and the activation of other MMPs, such as pro-MMP2.[12][13] Its activity is crucial in physiological processes like tissue remodeling and in pathological conditions such as tumor invasion and metastasis.[13][14] Understanding the signaling pathways involving MMPs can provide context for the application of MMP inhibitors like this compound.
Generalized MMP Signaling Pathway
Caption: Generalized signaling pathway showing MMP activation and its role in ECM degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 3 Tips on Overcoming Poor Aqueous Solubility and Stability [pharma-iq.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. mdpi.com [mdpi.com]
- 14. MMP14 matrix metallopeptidase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of MMP145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MMP145, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as compound 27, is a potent and selective small molecule inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. Its primary mechanism of action is the inhibition of the enzymatic activity of MMP-12, which plays a role in tissue remodeling and inflammation.
Q2: What are off-target effects and why are they a concern for MMP inhibitors?
A2: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For matrix metalloproteinase (MMP) inhibitors, this is a significant concern because the MMP family has over 25 members with structurally similar active sites. Early broad-spectrum MMP inhibitors often failed in clinical trials due to severe side effects, such as musculoskeletal syndrome, which were attributed to their lack of selectivity and inhibition of other MMPs and related metalloproteinases like ADAMs (A Disintegrin and Metalloproteinase). Therefore, characterizing the selectivity profile of a specific MMP inhibitor like this compound is crucial.
Q3: What are the known or potential off-target effects of a selective MMP-12 inhibitor like this compound?
A3: While this compound is designed to be selective for MMP-12, potential off-target effects could still arise from interactions with other MMPs, although with much lower affinity. The degree of selectivity is a key determinant of the off-target profile. For instance, even highly selective inhibitors might show some activity against the most closely related MMPs. It is also theoretically possible for this compound to interact with other classes of metalloproteinases or even unrelated proteins, though this is less likely for a highly optimized compound. Comprehensive profiling is necessary to identify any such liabilities.
Q4: How can I experimentally determine the selectivity profile of this compound?
A4: A standard approach is to screen this compound against a panel of purified human MMP enzymes and measure its inhibitory activity (e.g., IC50 or Ki values). This provides a quantitative measure of its selectivity. The data can be presented in a table to compare the potency against MMP-12 versus other MMPs.
Quantitative Data Summary
Below is a representative selectivity profile for a highly selective MMP-12 inhibitor, illustrating the type of data researchers should generate for this compound.
Table 1: Representative Selectivity Profile of a Selective MMP-12 Inhibitor
| MMP Isoform | IC50 (nM) | Selectivity vs. MMP-12 (fold) |
| MMP-12 | 5 | 1 |
| MMP-1 | >10,000 | >2000 |
| MMP-2 | 850 | 170 |
| MMP-3 | 2500 | 500 |
| MMP-7 | >10,000 | >2000 |
| MMP-8 | 1500 | 300 |
| MMP-9 | 600 | 120 |
| MMP-13 | 4000 | 800 |
| MMP-14 (MT1-MMP) | >10,000 | >2000 |
Note: This table is a hypothetical representation based on data for selective MMP-12 inhibitors and should be replaced with experimental data for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Step:
-
Validate with a structurally unrelated MMP-12 inhibitor: If a different MMP-12 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Perform a dose-response experiment: Determine if the phenotypic effect correlates with the IC50 of this compound for MMP-12. A significant discrepancy may suggest an off-target effect.
-
Use a rescue experiment: In cells where MMP-12 has been knocked down or knocked out, the addition of this compound should not produce the same effect if it is on-target.
-
-
-
Possible Cause 2: Experimental artifacts.
-
Troubleshooting Step:
-
Check for compound precipitation: High concentrations of small molecules can sometimes precipitate in cell culture media. Visually inspect the media and consider filtering.
-
Evaluate vehicle control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not causing cellular stress or toxicity.
-
Assess cell health: Use a viability assay to confirm that the observed phenotype is not a secondary consequence of cytotoxicity.
-
-
Issue 2: Observed cellular toxicity at concentrations intended for MMP-12 inhibition.
-
Possible Cause 1: On-target toxicity.
-
Troubleshooting Step:
-
Titrate the concentration: Determine the lowest effective concentration of this compound that inhibits MMP-12 activity without causing significant cell death.
-
Modulate MMP-12 expression: If overexpression of MMP-12 exacerbates the toxicity in the presence of this compound, it may be an on-target effect.
-
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step:
-
Perform broad-panel off-target screening: Screen this compound against a panel of known toxicity targets (e.g., kinases, ion channels).
-
Utilize a cell line lacking the primary target: If toxicity persists in a cell line that does not express MMP-12, the effect is likely off-target.
-
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the off-target effects of this compound on a panel of protein kinases.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome.
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Assay Procedure (e.g., ADP-Glo™ Kinase Assay): a. In a 384-well plate, add the kinase, substrate, and ATP to each well. b. Add this compound at a final desired concentration (e.g., 1 µM and 10 µM). Include appropriate positive (staurosporine) and negative (DMSO
Troubleshooting Inconsistent Results in MMP12 Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent results in Matrix Metalloproteinase-12 (MMP12) assays. The following sections offer answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during MMP12 assays, providing potential causes and solutions.
Q1: Why am I seeing high variability between replicate wells in my MMP12 activity assay?
High variability between replicates can stem from several factors, from pipetting inaccuracies to inconsistent reaction conditions.
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Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or inhibitors is a primary source of variability. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
-
Incomplete Mixing: Inadequate mixing of reagents within the wells can lead to localized differences in reaction rates. Gently tap the plate or use a plate shaker to ensure thorough mixing.
-
Temperature Gradients: Temperature fluctuations across the microplate can affect enzyme activity. Allow all reagents and the plate to reach room temperature before starting the assay and perform incubations in a temperature-controlled environment.[1]
-
Meniscus Effects: The meniscus of the liquid in the well can interfere with absorbance readings. Using gray or black-walled plates for fluorescent and luminescent assays, and ensuring consistent fill volumes can minimize this effect.[2]
-
Well-to-Well Contamination: Cross-contamination between wells can occur during pipetting. Be careful not to touch the pipette tips to the outside of the wells or to other solutions.
Q2: My MMP12 enzyme seems to be inactive or shows very low activity. What could be the problem?
Loss of MMP12 activity is a common issue and can be attributed to improper handling and storage.
-
Enzyme Instability: MMP12 is known to undergo autolysis (self-degradation), which can lead to a loss of activity.[3] It is crucial to handle the enzyme preparation according to the manufacturer's instructions and minimize the time it spends at room temperature.
-
Improper Storage: Store the MMP12 enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles, which can denature the enzyme.[4][5][6]
-
Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity. Ensure the buffer is at the correct pH and contains the necessary cofactors, such as Zn2+ and Ca2+.
-
Presence of Inhibitors: Samples may contain endogenous inhibitors of MMPs, such as Tissue Inhibitors of Metalloproteinases (TIMPs). Serum, for instance, contains protease inhibitors that can interfere with the assay.[4]
Q3: I am observing high background signal in my fluorometric MMP12 assay. How can I reduce it?
High background fluorescence can mask the true signal from MMP12 activity.
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Substrate Instability: The fluorogenic substrate may be degrading spontaneously, leading to a high background signal. Protect the substrate from light and prepare it fresh for each experiment.
-
Contaminated Reagents: Contamination of buffers or other reagents with fluorescent compounds can contribute to high background. Use high-purity reagents and water.
-
Autofluorescence from Samples: Biological samples may contain endogenous fluorescent molecules. Running a "sample blank" control (sample without the fluorogenic substrate) can help to quantify and subtract this background.
-
Incorrect Filter Sets: Ensure that the excitation and emission wavelengths used in the microplate reader are optimal for the specific fluorophore in your assay.
Q4: My standard curve for the MMP12 ELISA is not linear or has a poor R-squared value. What should I do?
A reliable standard curve is essential for accurate quantification in ELISA.
-
Pipetting Inaccuracy: Precise pipetting is critical for creating accurate serial dilutions for the standard curve. Use calibrated pipettes and fresh tips for each dilution.
-
Improper Plate Washing: Inadequate washing can leave unbound reagents in the wells, leading to high background and a poor standard curve. Ensure that the washing steps are performed thoroughly according to the protocol.[1]
-
Incorrect Incubation Times or Temperatures: Deviations from the recommended incubation times and temperatures can affect antibody binding and signal development.[1][5][6]
-
Reagent Degradation: Ensure that the standards, antibodies, and conjugates have not expired and have been stored correctly.
Experimental Protocols & Data Presentation
This section provides a generalized protocol for a fluorometric MMP12 activity assay and tables summarizing key experimental parameters.
Fluorometric MMP12 Activity Assay Protocol
This protocol outlines the key steps for measuring MMP12 activity using a generic fluorogenic substrate. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation:
-
Prepare the Assay Buffer according to the manufacturer's instructions.
-
Dilute the MMP12 enzyme to the desired concentration in cold Assay Buffer immediately before use. Keep the enzyme on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer. Protect the substrate from light.
-
If using an inhibitor control, prepare it at the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well microplate (preferably black with a clear bottom).
-
Add 10 µL of the diluted MMP12 enzyme to the appropriate wells.
-
For inhibitor controls, add 10 µL of the inhibitor solution to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 40 µL of the diluted fluorogenic substrate to all wells.
-
Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a microplate reader.
-
Take readings every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity over time) for each well.
-
Subtract the rate of the "no enzyme" control from all other readings to correct for background fluorescence.
-
Plot the fluorescence intensity versus time to visualize the reaction progress.
-
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for MMP12 Activity Assay
| Reagent | Typical Final Concentration | Notes |
| MMP12 Enzyme | 1-10 nM | Optimal concentration may vary depending on the enzyme source and purity. |
| Fluorogenic Substrate | 5-20 µM | The concentration should ideally be below the Km for accurate kinetic measurements. |
| Inhibitor (e.g., GM6001) | 1-100 µM | A broad-spectrum MMP inhibitor used as a negative control. |
Table 2: Recommended Incubation Parameters for MMP12 ELISA
| Step | Temperature | Duration |
| Sample/Standard Incubation | 37°C | 1-2 hours |
| Detection Antibody Incubation | 37°C | 1 hour |
| HRP-Conjugate Incubation | 37°C | 30 minutes - 1 hour |
| Substrate Incubation | Room Temperature (in the dark) | 15-30 minutes |
Visual Troubleshooting Guides
The following diagrams illustrate key experimental workflows and relationships to aid in troubleshooting.
Caption: A logical workflow for troubleshooting low or inconsistent MMP12 activity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Apparent Tradeoff of Higher Activity in MMP-12 for Enhanced Stability and Flexibility in MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. elkbiotech.com [elkbiotech.com]
minimizing cytotoxicity of MMP145 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity and addressing common issues when working with Matrix Metalloproteinase-14 (MMP-14, also known as MT1-MMP) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after transfection with an MMP-14 expression vector. Is MMP-14 cytotoxic?
A1: While MMP-14 is not a classic cytotoxic agent, its overexpression can lead to increased cell death in some contexts. This is often not due to direct toxicity but rather to secondary effects of its enzymatic activity and signaling functions. For example, MMP-14 can modulate signaling pathways that influence apoptosis and cell survival, such as the ERK and PI3K/Akt pathways. Furthermore, high levels of MMP-14 activity can lead to excessive degradation of the extracellular matrix (ECM), which can cause anoikis (a form of programmed cell death in anchorage-dependent cells). Problems with the transfection process itself, such as reagent toxicity or poor cell health, can also be a significant cause of cell death.
Q2: How can I reduce cell death when overexpressing MMP-14?
A2: To mitigate cell death during MMP-14 overexpression experiments, consider the following:
-
Optimize Transfection Conditions: Use the lowest effective concentration of both the transfection reagent and the MMP-14 plasmid. Ensure cells are at an optimal confluency (typically 70-90%) and in a healthy, actively dividing state before transfection.
-
Use an Inducible Expression System: This allows you to control the timing and level of MMP-14 expression, which can help to minimize prolonged cellular stress.
-
Modulate MMP-14 Activity: If the enzymatic activity of MMP-14 is suspected to be the cause of cell death, you can co-treat with a low concentration of a specific MMP-14 inhibitor. Be sure to use a concentration that reduces excessive activity without completely abolishing the intended biological effects.
-
Provide a Suitable Matrix: If anoikis is a concern, ensure your cells are cultured on an appropriate ECM-coated surface (e.g., collagen or fibronectin) to provide adequate survival signals.
Q3: I am using an MMP-14 inhibitor, and my cells are dying. What could be the cause?
A3: While many specific MMP-14 inhibitors are designed to have low cytotoxicity at their effective concentrations, high concentrations can lead to off-target effects and cell death. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The tables below provide some reported working concentrations for common inhibitors. Additionally, ensure that the vehicle used to dissolve the inhibitor (e.g., DMSO) is at a final concentration that is not toxic to your cells (typically ≤ 0.1%).
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: To determine if cell death is occurring via apoptosis, you can use the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Troubleshooting Guides
Problem 1: High Cell Death After MMP-14 Transfection
| Possible Cause | Recommended Solution |
| Transfection Reagent Toxicity | Optimize the ratio of transfection reagent to DNA. Use a lower concentration of the reagent and shorten the incubation time. Consider trying a different, less toxic transfection reagent. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Plate cells at an optimal density before transfection. |
| Excessive MMP-14 Activity | Use an inducible expression system to control the level of MMP-14. If using a constitutive promoter, consider using a weaker promoter. Co-treat with a low, non-toxic dose of an MMP-14 inhibitor. |
| Anoikis | Culture cells on plates coated with an appropriate extracellular matrix component, such as collagen type I, to provide survival signals. |
Problem 2: Inconsistent MMP-14 Activity
| Possible Cause | Recommended Solution |
| Improper Sample Handling | When preparing cell lysates or conditioned media for activity assays, always work on ice to prevent protein degradation. Use protease inhibitor cocktails that do not inhibit metalloproteinases. |
| Incorrect Assay Conditions | Ensure the buffer conditions (e.g., pH, presence of Ca2+ and Zn2+) are optimal for MMP-14 activity. Refer to the specific protocol for your activity assay. |
| Variable MMP-14 Expression | Verify MMP-14 expression levels by Western blot or qPCR to ensure consistency between experiments. |
| Inactive MMP-14 | MMP-14 is often activated intracellularly by furin-like proprotein convertases. Ensure your cell line has the necessary machinery for proper processing. |
Quantitative Data Summary
Table 1: Recommended Working Concentrations of Common MMP-14 Inhibitors
| Inhibitor | Target | Reported Working Concentration (in vitro) | Notes |
| NSC405020 | MMP-14 (Hemopexin domain) | 12.5 µM - 100 µM | Minimal impact on cell viability observed at concentrations up to 100 µM in K1 cells. Reduces cell migration and invasion. |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | 1.25 µM - 10 µM | IC50 values are in the low nanomolar range for several MMPs. Cytotoxic effects have been observed at 5 µM in some cancer cell lines. |
| Marimastat (BB-2516) | Broad-spectrum MMP inhibitor | 10 nM - 100 nM | IC50 for MMP-14 is 9 nM. Low cytotoxicity reported at 10 µM in TMK-1 cells. |
Table 2: Typical Parameters for Cytotoxicity Assays
| Assay | Principle | Typical Incubation Time |
Technical Support Center: In Vivo Small Molecule Inhibitor Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the in vivo delivery of small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My small molecule inhibitor has poor aqueous solubility. How can I formulate it for in vivo administration?
Poor solubility is a common hurdle that can lead to low bioavailability and precipitation at the injection site. Here are several formulation strategies to consider:
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. Common co-solvents for in vivo use include DMSO, ethanol, and polyethylene glycol (PEG). However, it's crucial to first determine the maximum tolerated dose of the solvent mixture in the animal model to avoid toxicity.
-
Surfactants and Micelles: Surfactants like Tween 80 and Cremophor EL can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.
-
Liposomes and Nanoparticles: Encapsulating the inhibitor within lipid-based or polymeric nanoparticles can significantly improve solubility, protect the compound from degradation, and potentially offer targeted delivery.
Troubleshooting Quick Guide: Formulation for Poor Solubility
| Issue | Possible Cause | Recommended Action |
| Precipitation upon injection | Low aqueous solubility of the inhibitor. | Test different co-solvent systems (e.g., DMSO/PEG/Saline). Encapsulate in cyclodextrins or liposomes. |
| Low bioavailability | Poor absorption due to low solubility. | Utilize nanoparticle formulations to improve absorption and circulation time. |
| Vehicle-induced toxicity | High concentration of co-solvents (e.g., DMSO). | Perform a dose-escalation study for the vehicle alone to determine the maximum tolerated dose. |
2. How can I minimize the off-target effects and toxicity of my small molecule inhibitor in vivo?
Off-target effects and general toxicity can confound experimental results and harm the animal model. Strategies to mitigate these issues include:
-
Dose-Response Studies: Conduct a thorough dose-response study to identify the lowest effective dose that achieves the desired pharmacological effect with minimal toxicity.
-
Selectivity Profiling: If not already done, profile the inhibitor against a panel of related and unrelated targets to understand its selectivity. This can help anticipate potential off-target effects.
-
Targeted Delivery Systems: Employing delivery vehicles like antibody-drug conjugates or ligand-targeted nanoparticles can concentrate the inhibitor at the site of action, reducing systemic exposure and off-target interactions.
-
Monitor for Toxicity: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, and alterations in clinical chemistry parameters.
Experimental Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate animal model (e.g., mice, rats) and divide them into groups (e.g., n=3-5 per group).
-
Vehicle Control: Administer the vehicle solution alone to one group to assess its baseline toxicity.
-
Dose Escalation: Administer escalating doses of the formulated inhibitor to the treatment groups. Start with a dose predicted to be safe based on in vitro data.
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, weight loss) for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs (liver, kidney, spleen, etc.).
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
3. My inhibitor appears to be rapidly metabolized and cleared in vivo. How can I improve its stability and pharmacokinetic profile?
Rapid metabolism and clearance lead to a short half-life and reduced efficacy. Here are approaches to address this:
-
Pharmacokinetic Studies: Conduct a pharmacokinetic (PK) study to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile. This will provide key parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Formulation Strategies:
-
PEGylation: Covalently attaching PEG chains to the inhibitor can shield it from metabolic enzymes and reduce renal clearance, thereby extending its circulation time.
-
Nanoparticle Encapsulation: As mentioned earlier, nanoparticles can protect the inhibitor from degradation and rapid clearance by the reticuloendothelial system.
-
-
Chemical Modification: If feasible, medicinal chemistry efforts can be employed to modify the inhibitor's structure to block sites of metabolism without affecting its activity.
-
Route of Administration: The route of administration can significantly impact the PK profile. For example, intravenous (IV) injection provides 100% bioavailability, while oral administration may be subject to first-pass metabolism in the liver.
Workflow for Improving In Vivo Stability
Caption: Workflow for addressing poor in vivo stability of small molecule inhibitors.
4. How do I choose the appropriate in vivo delivery route for my small molecule inhibitor?
The choice of administration route depends on the inhibitor's properties, the target tissue, and the desired therapeutic effect (systemic vs. local).
Comparison of Common In Vivo Administration Routes
| Route | Onset of Action | Bioavailability | Advantages | Disadvantages |
| Intravenous (IV) | Rapid | 100% | Precise dose control, rapid effect. | Requires technical skill, potential for embolism. |
| Intraperitoneal (IP) | Rapid | Variable (50-100%) | Large volume can be administered. | Risk of injection into organs, first-pass metabolism. |
| Subcutaneous (SC) | Slow | Variable | Slower, sustained absorption. | Irritation at injection site, limited volume. |
| Oral (PO) | Slow | Variable | Non-invasive, convenient. | First-pass metabolism, degradation in GI tract. |
| Topical | Local | Low Systemic | Localized effect, reduced systemic toxicity. | Limited to skin/surface targets. |
Signaling Pathway Inhibition Logic
The ultimate goal of delivery is to ensure the inhibitor reaches its target protein to modulate a specific signaling pathway.
Caption: Diagram of a signaling pathway blocked by a small molecule inhibitor.
Validation & Comparative
Validating MMP12 Inhibition: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, validating the inhibition of a therapeutic target is a critical step. This guide provides an objective comparison of using small interfering RNA (siRNA) knockdown for the validation of Matrix Metallopeptidase 12 (MMP12) inhibition against alternative methods, supported by experimental data and detailed protocols.
MMP12, also known as macrophage elastase, is a zinc-dependent endopeptidase involved in the breakdown of the extracellular matrix.[1][2] Its role in tissue remodeling, inflammation, and various disease processes, including emphysema and cancer, makes it a significant therapeutic target.[1][3][4] Validating the effects of its inhibition is crucial for understanding its function and for the development of novel therapies.
Silencing MMP12 with siRNA: A Targeted Approach
RNA interference (RNAi) is a natural cellular process that regulates gene expression.[5] Synthetic siRNAs can be designed to specifically target the messenger RNA (mRNA) of a particular gene, in this case, MMP12, leading to its degradation and subsequent reduction in protein expression.[5] This targeted knockdown allows for the specific investigation of the functional consequences of reduced MMP12 activity.
Quantitative Comparison of MMP12 Inhibition Methods
| Feature | siRNA Knockdown | Small Molecule Inhibitors |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation | Direct binding to the enzyme's active site to block its catalytic activity |
| Specificity | High sequence specificity, but potential for off-target effects.[6][7] | Varies; can have off-target effects on other MMPs or unrelated proteins. |
| Efficiency of Inhibition | 70-80% or higher knockdown of MMP12 expression has been demonstrated.[8] | Can achieve over 94% inhibition of MMP-12 enzyme activity.[9] |
| Duration of Effect | Transient; typically lasts for several days depending on cell type and division rate. | Reversible or irreversible, depending on the inhibitor's mechanism of action. |
| Ease of Use | Requires transfection optimization for efficient delivery into cells. | Generally easier to apply to cell cultures or in vivo models. |
| Validation | Requires confirmation of both mRNA and protein level reduction (e.g., qPCR, Western Blot). | Requires enzymatic assays to confirm inhibition of activity. |
Experimental Protocols
MMP12 siRNA Knockdown and Validation
This protocol provides a general framework. Specific conditions should be optimized for the cell type being used.
1. siRNA Transfection:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: A pool of 3 target-specific 19-25 nucleotide siRNAs designed to knock down MMP12 expression is recommended to increase efficacy.[10] Resuspend lyophilized siRNA in RNase-free water to a stock concentration of 10 µM.[10]
-
Transfection Complex Formation:
-
Dilute the siRNA in an appropriate siRNA dilution buffer.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in transfection medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow for the formation of transfection complexes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
2. Validation of MMP12 Knockdown:
-
Quantitative Real-Time PCR (qPCR) for mRNA Levels:
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA.
-
Perform qPCR using primers specific for MMP12 and a reference gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of MMP12 mRNA using the 2-ΔΔCT method.[4]
-
-
Western Blot for Protein Levels:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for MMP12 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a suitable substrate and imaging system. A recommended control antibody is MMP-12 (A-2): sc-133151.[10]
-
Visualizing the Process
MMP12 Signaling and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MMP12 and the experimental workflow for its validation using siRNA.
Caption: MMP12 signaling pathway.
Caption: siRNA knockdown validation workflow.
Alternative Inhibition Strategies
While siRNA provides a powerful method for validating the role of MMP12 by reducing its expression, other techniques offer complementary approaches.
-
Small Molecule Inhibitors: These chemical compounds directly bind to the MMP12 enzyme, typically at its active site, to block its catalytic function.[9] They offer the advantage of rapid and often reversible inhibition, which can be useful for studying the immediate effects of blocking MMP12 activity.
-
shRNA (short hairpin RNA): Similar to siRNA, shRNA can induce RNA interference. However, shRNA is typically delivered via a viral vector, allowing for stable integration into the host genome and long-term, stable knockdown of the target gene.[11] This is particularly useful for creating stable cell lines or for in vivo studies.
Conclusion
Validating MMP12 inhibition is a multifaceted process, and the choice of method depends on the specific research question. siRNA-mediated knockdown is a highly specific and effective method for transiently reducing MMP12 expression to study its functional roles. It offers a more targeted approach than many small molecule inhibitors, which can have off-target effects. For long-term studies or the generation of stable cell lines, shRNA or CRISPR-based technologies may be more appropriate. A thorough validation of knockdown at both the mRNA and protein level is essential for the robust interpretation of experimental results.
References
- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Matrix metalloproteinase 12 overexpression in myeloid lineage cells plays a key role in modulating myelopoiesis, immune suppression, and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and validating MMP family members (MMP2, MMP9, MMP12, and MMP16) as therapeutic targets and biomarkers in kidney renal clear cell carcinoma (KIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. synthego.com [synthego.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
